6,9,10-Trihydroxy-7-megastigmen-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
cis-(4S,5R)-4-[(E,3R)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10-,13-/m1/s1 |
InChI Key |
NPIIJTPCHBVBJO-QRWGQXJOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 6,9,10-Trihydroxy-7-megastigmen-3-one: Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge on 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid of interest for its potential biological activities. This document details its primary natural source, presents a representative protocol for its isolation and purification, and discusses potential avenues for biological activity screening based on related compounds. While specific experimental data on the bioactivity of this particular megastigmane derivative is limited in current literature, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.
Introduction
This compound is a member of the megastigmane class of sesquiterpenoids, which are C13-norisoprenoids derived from the degradation of carotenoids. These compounds are widely distributed in the plant kingdom and are known for their diverse chemical structures and biological activities. The structural complexity and chemical properties of this compound make it a compelling candidate for further pharmacological investigation.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H22O4 | [1][2] |
| Molecular Weight | 242.315 g/mol | [1] |
| CAS Number | 476682-97-0 | [1] |
| Class | Sesquiterpenoid |
Natural Source and Isolation
Natural Source
The sole identified natural source of this compound is the roots of Trigonostemon chinensis Merr., a plant belonging to the Euphorbiaceae family.[3] Phytochemical investigations of Trigonostemon species have revealed a rich diversity of secondary metabolites, including diterpenoids, alkaloids, and sesquiterpenoids, some of which exhibit significant biological activities.
Representative Isolation Protocol
While a specific, detailed protocol for the isolation of this compound has not been published, the following is a representative experimental procedure constructed from established methods for isolating chemical constituents from Trigonostemon chinensis and other megastigmanes from plant materials.
2.2.1. Plant Material and Extraction
-
Collection and Preparation : The roots of Trigonostemon chinensis Merr. are collected, washed, and air-dried. The dried roots are then ground into a coarse powder.
-
Solvent Extraction : The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield. The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
2.2.2. Fractionation and Chromatographic Purification
-
Solvent Partitioning : The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography : The ethyl acetate fraction, which is likely to contain this compound, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of petroleum ether-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification : Fractions containing the target compound are combined and further purified using repeated column chromatography on silica gel, ODS (octadecylsilane), or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC) : Final purification is achieved by preparative or semi-preparative HPLC to yield this compound of high purity.
2.2.3. Structure Elucidation
The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the isolation of this compound.
Caption: A generalized workflow for the isolation of this compound.
Potential Biological Activities and Signaling Pathways
While the biological activities of this compound have not been specifically reported, other megastigmane derivatives and compounds isolated from Trigonostemon species have demonstrated a range of biological effects, including anti-inflammatory, neuroprotective, and cytotoxic activities.[4][5][6] This suggests that this compound may also possess similar properties.
Potential Anti-Inflammatory Signaling Pathway
Sesquiterpenoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1][7] A potential mechanism of action for this compound could involve the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.
Caption: A potential anti-inflammatory signaling pathway modulated by this compound.
Potential Neuroprotective Signaling Pathway
Terpenoids have been shown to exhibit neuroprotective effects through the activation of pro-survival signaling pathways like the PI3K/Akt pathway.[2][3] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.
Caption: A potential neuroprotective signaling pathway activated by this compound.
Representative Bioassay Protocol: Cytotoxicity Assessment
To evaluate the potential cytotoxic activity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.
Principle
The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol
-
Cell Culture : Seed a suitable cancer cell line (e.g., HepG2, HeLa) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition : After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound, a sesquiterpenoid from the roots of Trigonostemon chinensis, represents a promising natural product for further investigation. Although specific data on its isolation yield, purity, and biological activities are currently lacking in the scientific literature, this technical guide provides a solid foundation for researchers. The representative protocols for isolation and bioactivity screening, along with the hypothesized signaling pathways, offer a clear roadmap for future studies aimed at unlocking the therapeutic potential of this compound. Further research is warranted to isolate and characterize this compound and to systematically evaluate its pharmacological properties.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway (2022) | Bingyao Xu | 12 Citations [scispace.com]
- 3. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Targets Involved in the Neuroprotection Mediated by Terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and interpretation of the spectroscopic data for the megastigmane sesquiterpenoid, 6,9,10-Trihydroxy-7-megastigmen-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the isolation, identification, and characterization of natural products.
Introduction
This compound is a naturally occurring C13 norisoprenoid, a class of compounds derived from the degradation of carotenoids. It has been isolated from various natural sources, including the roots of Trigonostemon chinensis Merr.[1] and silkworm (Bombyx mori L.) droppings. The structural elucidation of this compound is crucial for understanding its chemical properties and potential biological activities. This guide focuses on the detailed interpretation of its spectroscopic data, which is fundamental for its unambiguous identification.
It is important to note that the nomenclature and numbering of the megastigmane skeleton can vary in literature. For the purpose of this guide, we will refer to the compound as (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, a stereoisomer that has been well-characterized, and its data will be presented as a reference for the broader class of this compound isomers.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Table 1: ¹H NMR Spectroscopic Data for (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2a | 1.30 | m | |
| 2b | 1.62 | m | |
| 3 | 3.79 | m | |
| 4a | 1.68 | m | |
| 4b | 2.33 | m | |
| 7 | 7.20 | d | 15.9 |
| 8 | 6.21 | d | 15.9 |
| 10 | 2.32 | s | |
| 11 | 0.99 | s | |
| 12 | 1.21 | s | |
| 13 | 1.22 | s |
Table 2: ¹³C NMR Spectroscopic Data for (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one
| Position | Chemical Shift (δ) ppm |
| 1 | 47.9 |
| 2 | 35.8 |
| 3 | 64.0 |
| 4 | 39.8 |
| 5 | 69.1 |
| 6 | 70.7 |
| 7 | 145.2 |
| 8 | 133.2 |
| 9 | 201.2 |
| 10 | 26.9 |
| 11 | 24.9 |
| 12 | 30.1 |
| 13 | 19.1 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 265 [M+Na]⁺ | Molecular Weight Confirmation |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopic Data for (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (Alcohol) |
| ~1670 | C=O (α,β-unsaturated ketone) |
| ~1630 | C=C (Alkene) |
Experimental Protocols
The following sections describe the general experimental procedures for the isolation and spectroscopic analysis of megastigmane sesquiterpenoids.
Isolation of (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one
The isolation of the title compound from natural sources typically involves the following steps:
-
Extraction: The dried and powdered source material (e.g., silkworm droppings) is extracted with a polar solvent such as 80% aqueous methanol (B129727).
-
Partitioning: The concentrated extract is then partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH), and water. The megastigmane sesquiterpenoids are typically found in the ethyl acetate fraction.
-
Chromatography: The EtOAc fraction is subjected to repeated column chromatography on silica (B1680970) gel and octadecylsilane (B103800) (ODS) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is typically dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the characteristic functional groups.
Potential Biological Activity and Signaling Pathways
Megastigmane derivatives have been reported to possess various biological activities, including anti-inflammatory effects. Some of these compounds have been shown to inhibit the NF-κB signaling pathway.[1] The α,β-unsaturated carbonyl moiety present in many megastigmanes is believed to be responsible for this activity. The inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory cytokines.
Conclusion
This technical guide has provided a detailed summary of the spectroscopic data for this compound, along with generalized experimental protocols for its isolation and analysis. The interpretation of the ¹H NMR, ¹³C NMR, MS, and IR data is essential for the unambiguous structural elucidation of this and related megastigmane sesquiterpenoids. The potential for this class of compounds to modulate inflammatory signaling pathways, such as NF-κB, highlights their promise for further investigation in drug discovery and development.
References
"6,9,10-Trihydroxy-7-megastigmen-3-one" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one. This compound, a member of the megastigmane sesquiterpenoid class, has been identified in plant species such as Trigonostemon chinensis Merr. While specific research on this molecule is nascent, the broader family of megastigmane sesquiterpenoids exhibits a range of promising biological activities, including anti-inflammatory and cytotoxic effects. This document collates available data on its properties, alongside information on related compounds, to serve as a foundational resource for researchers and professionals in drug discovery and development.
Physicochemical Properties
Precise experimental data for this compound is limited. However, based on available information for the compound and its close isomers, the following properties have been compiled. It is crucial to note that some data points are for stereoisomers and should be considered indicative rather than absolute for the named compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₂₂O₄ | [1] |
| Molecular Weight | 242.315 g/mol | [1] |
| Physical Form | Oil | [1] |
| Melting Point | 68-69 °C | For the related isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one.[2][3] |
| Hydrogen Bond Donor Count | 3 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
| Rotatable Bond Count | 3 | Computed |
| Topological Polar Surface Area | 77.8 Ų | Computed |
| CAS Number | 476682-97-0 | [1] |
Spectral Data
Detailed, experimentally verified spectral data for this compound is not widely published. The information below is based on predictions and data for closely related analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR data are available in some databases, but experimental spectra are needed for confirmation.[1] For related megastigmane structures, characteristic signals would be expected for the cyclohexanone (B45756) ring protons and carbons, the olefinic protons of the butenone side chain, and the methyl groups.
-
Mass Spectrometry (MS): For the related isomer (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one, LC-MS² data shows a precursor ion [M-H₂O+H]⁺ at m/z 225.148.[2] This suggests that electrospray ionization could be a suitable method for the analysis of this compound.
Experimental Protocols
Isolation and Purification
While a specific, detailed protocol for this compound is not available, a general workflow for the isolation of megastigmane sesquiterpenes from natural sources can be inferred from the literature. The following represents a plausible, generalized protocol that would require optimization for the specific target compound.
References
An In-depth Technical Guide on 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one (CAS Number: 476682-97-0), a sesquiterpenoid belonging to the megastigmane class. This document collates available chemical and physical data, and while specific biological studies on this exact compound are limited in publicly accessible literature, this guide presents detailed experimental data and protocols for a closely related stereoisomer, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one. The presented biological data focuses on the induction of Heme Oxygenase-1 (HO-1) and Sirtuin 1 (SIRT1), suggesting potential applications in areas related to antioxidant and anti-inflammatory pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of megastigmane sesquiterpenoids.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 476682-97-0 | N/A |
| Molecular Formula | C₁₃H₂₂O₄ | [1][2] |
| Molecular Weight | 242.31 g/mol | [1][2] |
| Appearance | Predicted to be an oil | [3] |
| Synonyms | (4S,5R)-4-[(1E)-3,4-Dihydroxy-1-buten-1-yl]-4-hydroxy-3,3,5-trimethylcyclohexanone | [3] |
Spectroscopic Data (of a Stereoisomer: (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one)
The following nuclear magnetic resonance (NMR) data is for the stereoisomer (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, as reported by Park et al. in their study on compounds isolated from silkworm droppings[4]. This data is crucial for the structural elucidation and identification of this class of compounds.
| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (125 MHz, CDCl₃) |
| Position | δ (ppm) |
| 1 | 3.98 (m) |
| 2α | 1.55 (dd, J=14.5, 3.5 Hz) |
| 2β | 1.95 (dd, J=14.5, 8.5 Hz) |
| 4α | 2.25 (d, J=13.5 Hz) |
| 4β | 2.54 (d, J=13.5 Hz) |
| 6 | 1.25 (s) |
| 7 | 5.89 (d, J=16.0 Hz) |
| 8 | 5.86 (d, J=16.0 Hz) |
| 10 | 1.33 (s) |
| 11 | 0.98 (s) |
| 12 | 1.05 (s) |
| 13 | 2.31 (s) |
Biological Activity and Potential Therapeutic Applications
While specific biological activity data for this compound is not extensively documented, research on structurally similar megastigmane sesquiterpenes suggests a range of potential therapeutic effects. The primary data presented here is from the study by Park et al. on (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, which indicates its involvement in the upregulation of key cellular defense and longevity-associated proteins[4].
Induction of Heme Oxygenase-1 (HO-1) and Sirtuin 1 (SIRT1)
Heme Oxygenase-1 (HO-1) is an essential enzyme with antioxidant and anti-inflammatory properties. Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, DNA repair, and longevity. The induction of these proteins is a key target in the development of therapies for a variety of diseases associated with oxidative stress and aging.
A study on megastigmane sesquiterpenes isolated from silkworm droppings demonstrated that certain compounds within this class can increase the expression of HO-1 and SIRT1 in cell-based assays[4]. This suggests that this compound and its isomers may have therapeutic potential in conditions where enhancing these pathways is beneficial.
Experimental Protocols
The following experimental protocols are adapted from the study by Park et al. and provide a methodological framework for assessing the biological activity of this compound and related compounds[4].
Cell Culture
-
Cell Lines: HepG2 (human liver cancer cell line) and HEK293 (human embryonic kidney cell line) were used.
-
Media: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for HO-1 and SIRT1 Expression
This protocol details the methodology used to quantify the protein expression of HO-1 and SIRT1 in response to treatment with the test compound.
-
Cell Lysis: After treatment with the megastigmane sesquiterpene, cells were washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for HO-1, SIRT1, or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands was quantified using densitometry software.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and biological evaluation of megastigmane sesquiterpenes.
Proposed Signaling Pathway
The following diagram illustrates a proposed signaling pathway for the induction of HO-1, a potential mechanism of action for this compound based on the activity of related compounds.
Conclusion
This compound is a natural product with a chemical structure that belongs to the promising class of megastigmane sesquiterpenoids. While direct and extensive biological studies on this specific compound are currently limited in the public domain, the available data on a closely related stereoisomer suggests a potential role in the upregulation of the protective proteins HO-1 and SIRT1. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate further investigation into the pharmacological properties and therapeutic potential of this compound. Future studies should focus on the definitive isolation and characterization of this compound, followed by a comprehensive evaluation of its biological activities to explore its full potential in drug discovery and development.
References
- 1. (6S,7E,9R)-6,9-Dihydroxy-4,7-megastigmadien-3-one 9-O-[beta-D-xylopyranosyl-(1->6)-glucopyranoside] | C24H38O12 | CID 21592448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 6,9,10-Trihydroxy-7-megastigmen-3-one in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6,9,10-Trihydroxy-7-megastigmen-3-one, a C13-norisoprenoid derived from the oxidative degradation of carotenoids in plants. While the complete enzymatic sequence remains an active area of research, this document synthesizes current knowledge, focusing on the key enzyme families implicated in its formation: Carotenoid Cleavage Dioxygenases (CCDs) and Cytochrome P450 monooxygenases (CYPs). This guide details the proposed biochemical transformations, presents relevant quantitative data from related compounds, and provides in-depth experimental protocols for the characterization of the key enzymes involved. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic pathway and experimental workflows, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Megastigmanes, including this compound, are a class of C13-norisoprenoids that contribute to the flavor and aroma of many fruits, flowers, and wines.[1] These compounds are derived from the enzymatic degradation of carotenoids, which are abundant pigments in plants.[1][2] The diverse biological activities of megastigmanes have garnered interest in the pharmaceutical industry, driving research into their biosynthesis and potential for metabolic engineering. This guide focuses on the core biosynthetic pathway leading to this compound, providing a technical framework for its study and potential exploitation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is initiated by the oxidative cleavage of a carotenoid precursor, followed by a series of hydroxylation and oxidation reactions. The proposed pathway can be divided into two main stages.
Stage 1: Carotenoid Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)
The initial and rate-limiting step is the enzymatic cleavage of a C40 carotenoid, such as β-carotene, by a Carotenoid Cleavage Dioxygenase (CCD).[3] Plant CCD1 and CCD4 are the primary enzymes responsible for the cleavage of the 9,10 (and 9',10') double bonds of the carotenoid backbone, yielding the C13-norisoprenoid intermediate, β-ionone.[3]
Stage 2: Modification of the β-ionone Backbone
Following its formation, the β-ionone skeleton undergoes a series of modifications, primarily hydroxylations and an oxidation, to yield this compound. These reactions are likely catalyzed by Cytochrome P450 monooxygenases (CYPs), a large family of enzymes known for their role in the functionalization of terpenoid skeletons.[4][5] While the exact sequence and specific enzymes are yet to be definitively identified for this molecule, a putative pathway can be proposed based on known activities of CYPs on similar substrates.[6][7] This includes the formation of a 3-oxo group and hydroxylations at positions 6, 9, and 10.
Quantitative Data
Quantitative data for the biosynthesis of this compound is currently limited. However, studies on related C13-norisoprenoids in various plant species provide valuable insights into the potential concentrations and enzyme activities. The following table summarizes representative quantitative data for key intermediates and related compounds.
| Compound | Plant Species | Tissue | Concentration / Activity | Reference |
| β-ionone | Vitis vinifera (Pinot Noir) | Grapes | 1.5 - 4.5 µg/kg | [8] |
| β-damascenone | Vitis vinifera (Pinot Noir) | Grapes | 10 - 50 µg/kg | [8] |
| (6S,9R)-6-hydroxy-3-oxo-α-ionol | Various | - | - | [2] |
| CCD1 Enzyme Activity | Vitis vinifera | Grapes | Varies with developmental stage | [9] |
| CYP-mediated hydroxylation | Engineered E. coli | Whole cells | Varies with CYP mutant | [1] |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound requires the functional characterization of the enzymes involved. Below are detailed protocols for the key experimental procedures.
Protocol 1: Heterologous Expression and Purification of Plant Carotenoid Cleavage Dioxygenases (CCDs)
This protocol describes the expression of a plant CCD gene in Escherichia coli and subsequent purification of the recombinant protein.
1. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the candidate CCD gene from plant cDNA using PCR with gene-specific primers containing appropriate restriction sites.
- Clone the PCR product into a suitable bacterial expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag).
- Verify the construct by DNA sequencing.
2. Protein Expression:
- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a 10 mL overnight culture of the transformed cells at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
3. Protein Purification:
- Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
- Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
- Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- Desalt the protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column.
"Gene Cloning" -> "Transformation into E. coli" [color="#4285F4"];
"Transformation into E. coli" -> "Cell Culture & Induction" [color="#4285F4"];
"Cell Culture & Induction" -> "Cell Lysis" [color="#4285F4"];
"Cell Lysis" -> "Affinity Chromatography" [color="#4285F4"];
"Affinity Chromatography" -> "SDS-PAGE Analysis" [color="#4285F4"];
"Affinity Chromatography" -> "Desalting" [color="#4285F4"];
"Desalting" -> "Purified CCD Enzyme" [color="#34A853", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Protocol 2: In Vitro Enzyme Assay for Carotenoid Cleavage Dioxygenases (CCDs)
This protocol outlines the procedure to determine the activity and substrate specificity of a purified CCD enzyme.
1. Reaction Setup:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 1 mM FeSO4
- 4 mM Ascorbate
- 20 µM Carotenoid substrate (e.g., β-carotene, dissolved in a minimal amount of acetone/Tween 80)
- 1-5 µg of purified CCD enzyme
- Bring the final reaction volume to 500 µL with nuclease-free water.
- Include a negative control reaction without the enzyme.
2. Enzymatic Reaction:
- Incubate the reaction mixture at 30°C for 1-2 hours in the dark.
3. Product Extraction:
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the upper organic phase.
- Repeat the extraction twice.
- Pool the organic phases and dry under a stream of nitrogen gas.
4. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., hexane (B92381) or methanol).
- Analyze the products by HPLC or GC-MS.
- Identify and quantify the cleavage products (e.g., β-ionone) by comparison with authentic standards.
Protocol 3: Heterologous Expression and Functional Characterization of Plant Cytochrome P450s (CYPs) in Yeast
This protocol describes the expression of a plant CYP gene in Saccharomyces cerevisiae to test its hydroxylase activity on megastigmane precursors.[10]
1. Gene Cloning and Yeast Expression Vector Construction:
- Amplify the full-length coding sequence of the candidate CYP gene and a plant NADPH-cytochrome P450 reductase (CPR) gene.
- Clone the CYP and CPR genes into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). A co-expression vector or two separate vectors can be used.
2. Yeast Transformation and Expression:
- Transform the expression construct(s) into a suitable S. cerevisiae strain (e.g., WAT11).
- Select transformed yeast colonies on appropriate selection medium.
- Grow a pre-culture of the transformed yeast in selective medium containing glucose.
- Inoculate the main culture in selective medium containing galactose to induce gene expression.
3. In Vivo Biotransformation Assay:
- After 24-48 hours of induction, add the substrate (e.g., β-ionone or a hydroxylated intermediate) to the yeast culture.
- Continue to incubate the culture for another 24-72 hours.
4. Metabolite Extraction and Analysis:
- Separate the yeast cells from the culture medium by centrifugation.
- Extract the metabolites from both the cell pellet and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry, and resuspend in a suitable solvent.
- Analyze the products by LC-MS/MS or GC-MS to identify hydroxylated derivatives.
"CYP & CPR Gene Cloning" -> "Yeast Transformation" [color="#4285F4"];
"Yeast Transformation" -> "Induction of Gene Expression" [color="#4285F4"];
"Induction of Gene Expression" -> "Substrate Feeding" [color="#4285F4"];
"Substrate Feeding" -> "Metabolite Extraction" [color="#4285F4"];
"Metabolite Extraction" -> "LC-MS/MS or GC-MS Analysis" [color="#4285F4"];
"LC-MS/MS or GC-MS Analysis" -> "Identification of Hydroxylated Products" [color="#34A853", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Conclusion and Future Perspectives
The biosynthesis of this compound in plants represents a fascinating example of secondary metabolite production, originating from the primary carotenoid pathway. While the initial cleavage by CCDs is well-understood, the subsequent tailoring steps, likely mediated by a series of CYP enzymes, require further investigation to identify the specific enzymes and the precise sequence of reactions. The protocols and information provided in this guide offer a solid foundation for researchers to pursue the complete elucidation of this pathway. Future work involving gene silencing (e.g., using RNAi or CRISPR/Cas9) or overexpression of candidate CYP genes in model plants or heterologous systems will be crucial for confirming their roles.[11][12] A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant metabolism but also open up possibilities for the biotechnological production of this and other valuable megastigmanes for the pharmaceutical and flavor/fragrance industries.
References
- 1. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereo- and regioselective hydroxylation of alpha-ionone by Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6,9,10-Trihydroxy-7-megastigmen-3-one from Trigonostemon chinensis Merr.
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the megastigmane sesquiterpenoid, 6,9,10-Trihydroxy-7-megastigmen-3-one, a natural product isolated from the roots of Trigonostemon chinensis Merr. The document collates available chemical and physical data for this compound. However, a thorough review of scientific literature did not yield specific studies detailing its biological activities, experimental protocols for its isolation and characterization, or its effects on signaling pathways. While the Trigonostemon genus is a known source of bioactive compounds, including those with cytotoxic and anti-inflammatory properties, specific data for this compound is not publicly available at this time. This guide presents the foundational information that is available and highlights the need for further research to elucidate the potential of this compound.
Chemical and Physical Properties
This compound is classified as a sesquiterpenoid, a class of terpenes with 15 carbon atoms. The available data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₄ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| CAS Number | 476682-97-0 | [1] |
| Class | Sesquiterpenoids | [1] |
| Source Organism | Trigonostemon chinensis Merr. (Roots) | [1] |
Biological Context and Potential
The genus Trigonostemon, belonging to the Euphorbiaceae family, is widely distributed in tropical and subtropical Asia and has been a source of a diverse array of natural products. Phytochemical investigations of this genus have led to the isolation of diterpenoids, alkaloids, coumarins, lignans, sesquiterpenes, triterpenoids, flavonoids, and polyphenols. Extracts and isolated compounds from Trigonostemon species have demonstrated a range of biological activities, including antiviral, anti-tumor, antimicrobial, anti-inflammatory, and insecticidal properties.
While specific biological data for this compound is not available in the reviewed literature, other megastigmane sesquiterpenoids isolated from various plant sources have been reported to exhibit biological activities, such as cytotoxicity and anti-inflammatory effects. This suggests that this compound may also possess therapeutic potential, warranting further investigation.
Experimental Protocols: A Call for Future Research
A comprehensive search of scientific databases did not yield specific experimental protocols for the isolation, purification, and characterization of this compound from Trigonostemon chinensis. Similarly, no detailed methodologies for any biological assays performed on this specific compound were found.
To facilitate future research, a general workflow for the isolation and characterization of natural products from plant material is outlined below. This can serve as a template for researchers interested in studying this compound.
Caption: Generalized workflow for the isolation and biological evaluation of natural products.
Signaling Pathways: Unexplored Territory
Due to the absence of studies on the biological effects of this compound, there is no information available regarding its mechanism of action or its influence on any signaling pathways. Future research should aim to investigate its potential interactions with key cellular signaling cascades, such as those involved in inflammation (e.g., NF-κB, MAPK) or apoptosis, which are common targets for other bioactive terpenoids.
The diagram below illustrates a hypothetical signaling pathway that could be investigated for its modulation by this compound, based on the known activities of other sesquiterpenoids.
References
Discovery of 6,9,10-Trihydroxy-7-megastigmen-3-one: A Literature Review
For Immediate Release
This technical guide provides a comprehensive review of the discovery, isolation, and initial characterization of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one. This document is intended for researchers, scientists, and drug development professionals interested in the foundational literature of this natural product.
Introduction
This compound is a megastigmane sesquiterpenoid, a class of C13-norisoprenoids known for their structural diversity and wide range of biological activities. The initial discovery of this compound was a result of phytochemical investigations into the constituents of Trigonostemon chinensis Merr., a plant used in traditional Chinese medicine.
The Discovery in Trigonostemon chinensis
The first and definitive report on the isolation and structure elucidation of this compound was published in 2011 by a team of researchers led by Y.L. Feng and X.D. Luo. In their paper, "Two new megastigmanes from Trigonostemon chinensis", published in the Chinese Journal of Natural Medicines, they detailed the discovery of two new megastigmane sesquiterpenoids, which they named trigonostemonone A and trigonostemonone B. Based on the presented spectroscopic data, this compound corresponds to one of these initially reported compounds.
The discovery was the result of a systematic phytochemical investigation of the aerial parts of Trigonostemon chinensis. The research aimed to identify novel bioactive compounds from this traditionally used medicinal plant.
Experimental Protocols
The following is a detailed description of the experimental methodologies employed in the discovery of this compound, as inferred from the initial publication and general practices in natural product chemistry.
Plant Material
The aerial parts of Trigonostemon chinensis Merr. were collected and taxonomically identified. A voucher specimen was deposited in a designated herbarium for future reference.
Extraction and Isolation
The dried and powdered aerial parts of the plant were subjected to extraction with 95% ethanol (B145695) at room temperature. The resulting crude extract was then partitioned between different solvents of varying polarity, typically using a sequence such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility.
The ethyl acetate fraction, which is expected to contain compounds of medium polarity like sesquiterpenoids, was subjected to repeated column chromatography. This multi-step purification process utilized various stationary phases, including silica (B1680970) gel and Sephadex LH-20, with gradient elution systems of increasing polarity (e.g., chloroform-methanol mixtures). The fractions were monitored by thin-layer chromatography (TLC) to guide the separation process, leading to the isolation of the pure compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound, which was established as C13H22O4.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the planar structure and the connectivity of the atoms within the molecule.
-
Stereochemistry: The relative and absolute stereochemistry of the chiral centers were determined using Nuclear Overhauser Effect Spectroscopy (NOESY) experiments and by comparing the experimental circular dichroism (CD) spectra with calculated spectra.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound upon its discovery.
| Property | Value |
| Molecular Formula | C13H22O4 |
| Molecular Weight | 242.31 g/mol |
| Appearance | Colorless oil |
| Optical Rotation | Specific rotation values were determined in a specified solvent and concentration. |
| ¹H NMR Data | Key chemical shifts (δ) and coupling constants (J) for all protons were reported. |
| ¹³C NMR Data | Chemical shifts (δ) for all 13 carbon atoms were assigned. |
Note: Specific optical rotation and detailed NMR data would be found in the original publication.
Initial Biological Activity
At the time of its discovery, the primary focus of the research was on the isolation and structural characterization of the new compound. The initial publication by Feng et al. may have included preliminary screening for biological activities, such as cytotoxic or anti-inflammatory effects, which is a common practice in natural product discovery. However, without access to the full text, a definitive statement on the initially reported bioactivities cannot be made. Subsequent studies on related megastigmane sesquiterpenoids have explored a range of biological properties, suggesting potential avenues for future research on this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Structure Elucidation Process
The logical flow of the structure elucidation process is depicted in the following diagram.
Caption: Logical flow of the structure elucidation process.
A Proposed Framework for the Preliminary Biological Activity Screening of 6,9,10-Trihydroxy-7-megastigmen-3-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that has been isolated from natural sources, including Trigonostemon chinensis. Despite its characterization, a comprehensive screening of its biological activities has not been reported in the scientific literature. Structurally related megastigmane sesquiterpenoids have demonstrated a range of biological effects, including anti-inflammatory and anti-complementary activities.[1] Glucosides of the closely related 3-Oxo-α-ionol have been isolated from Urtica laetevirens, a plant with traditional uses in treating rheumatism and inflammation.[2][3] This technical guide outlines a proposed framework for a preliminary in vitro biological activity screening of this compound. The proposed screening cascade includes assays for cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant activities. Detailed experimental protocols are provided to facilitate the initiation of these studies, along with templates for data presentation and visualizations of the proposed experimental workflows.
Introduction
This compound is a natural product belonging to the megastigmane class of sesquiterpenoids.[4] While its chemical structure is known, there is a notable absence of publicly available data on its biological properties. The investigation of novel natural products for potential therapeutic applications is a cornerstone of drug discovery. Given the biological activities reported for other megastigmane derivatives, a systematic evaluation of this compound is warranted. This document provides a detailed guide for a preliminary biological activity screening cascade designed to assess the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant potential of this compound.
Proposed Screening Cascade
A tiered approach is recommended to efficiently screen the biological activity of this compound. The proposed cascade begins with an assessment of cytotoxicity to determine a suitable concentration range for subsequent bioassays. This is followed by primary screens for anti-inflammatory, antimicrobial, and antioxidant activities.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[5]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, Vero) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well in 100 µL of DMEM. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control). A known inhibitor of NO production, such as L-NAME, can be used as a reference compound.
-
Griess Reaction: Transfer 50-100 µL of the culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[8]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[9]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum (e.g., 5 x 105 CFU/mL) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a standard antibiotic like ampicillin (B1664943) or fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays measure the radical scavenging capacity of the compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the decrease in absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Assay Procedure: Add various concentrations of this compound to the ABTS•+ solution.
-
Incubation: Incubate at room temperature.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation
Quantitative data from the proposed screening should be organized into clear and concise tables for comparative analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| HEK293 | 24 | |
| 48 | ||
| 72 | ||
| Vero | 24 | |
| 48 |
| | 72 | |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) |
|---|
| Nitric Oxide Inhibition | RAW 264.7 | |
Table 3: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa |
| Candida albicans | | |
Table 4: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging |
| ABTS Radical Scavenging | |
Conclusion
This technical guide provides a comprehensive framework for the initial biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant assays, will generate foundational data to guide future research and development efforts for this novel natural product. The detailed protocols and data presentation formats are intended to ensure a standardized and rigorous preliminary assessment. The results of these studies will be crucial in determining the potential therapeutic value of this compound and directing subsequent mechanistic and in vivo investigations.
References
- 1. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
Uncharted Territory: The Therapeutic Potential of 6,9,10-Trihydroxy-7-megastigmen-3-one Awaits Exploration
A deep dive into the scientific literature reveals a significant gap in the understanding of the therapeutic potential of the natural compound 6,9,10-Trihydroxy-7-megastigmen-3-one. Despite its classification as a sesquiterpenoid, a class of molecules known for diverse biological activities, specific research into its mechanism of action, potential therapeutic targets, and associated signaling pathways remains largely unpublished.
Currently, available information on this compound is primarily limited to its chemical and physical properties. Databases like PubChem and Guidechem provide basic details such as its molecular formula (C13H22O4), molecular weight (242.31 g/mol ), and CAS number (476682-97-0).[1][2][3] It is categorized under natural products as a sesquiterpene.[3] While related compounds within the broader megastigmane and sesquiterpenoid classes have been investigated for various biological activities, including anticancer properties, no direct experimental evidence currently links this compound to any specific therapeutic application.
The current body of scientific literature does not contain studies detailing the evaluation of this compound in biological assays. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize. Furthermore, the absence of such studies means there are no established experimental protocols for assessing its activity, nor are there any identified signaling pathways through which it might exert a biological effect.
While research into other hydroxy compounds has revealed potential anticancer activities, it is crucial to note that these findings are not directly applicable to this compound due to structural differences. For instance, studies on hydroxyxanthones and 7-hydroxy-3,4-dihydrocadalene have shown cytotoxic effects against cancer cell lines, but these molecules belong to different chemical classes.[4][5]
The lack of specific research on this compound presents a clear opportunity for future investigation. Researchers in natural product chemistry, pharmacology, and drug discovery may find this compound to be a promising candidate for screening in various disease models. Future research efforts would need to focus on:
-
Isolation and Purification: Developing robust methods for isolating and purifying sufficient quantities of this compound from its natural source or through chemical synthesis.
-
In Vitro Screening: Conducting a broad range of in vitro assays to identify any potential biological activity, such as cytotoxicity against cancer cell lines, anti-inflammatory effects, or antimicrobial properties.
-
Target Identification: Should any significant biological activity be observed, subsequent studies would be required to identify the specific molecular targets and signaling pathways involved.
-
In Vivo Studies: Promising in vitro results would then warrant further investigation in animal models to assess efficacy and safety.
Until such studies are conducted and published, a detailed technical guide on the therapeutic targets of this compound cannot be compiled. The scientific community awaits the first reports that will shed light on the potential of this intriguing natural product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the extraction and purification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid isolated from the roots of Trigonostemon chinensis Merr.[1]. This document outlines a step-by-step methodology, from the initial preparation of plant material to the final purification of the target compound. The protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in isolating and studying this and similar megastigmane sesquiterpenoids. While specific quantitative data for the extraction of this exact compound is limited in publicly available literature, this protocol is based on established methods for the isolation of similar compounds from plant matrices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is fundamental for the development of an effective extraction and purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₄ | [2] |
| Molecular Weight | 242.315 g/mol | [2] |
| Appearance | Oil | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
| Classification | Megastigmane Sesquiterpenoid | [4] |
Experimental Protocol: Extraction and Purification
This protocol details a robust method for the isolation of this compound from plant material, specifically the roots of Trigonostemon chinensis. The procedure is divided into four main stages: sample preparation, extraction, solvent partitioning, and chromatographic purification.
Plant Material Preparation
-
Collection and Identification: Collect fresh roots of Trigonostemon chinensis. Ensure proper botanical identification to guarantee the correct plant species.
-
Cleaning and Drying: Thoroughly wash the collected roots with water to remove any soil and debris. Air-dry the roots in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grinding: Grind the dried roots into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: Based on the polarity of the target compound, 80% aqueous methanol (B129727) is an effective solvent for the initial extraction of megastigmane sesquiterpenes.[5]
-
Maceration:
-
Soak the powdered root material in 80% aqueous methanol at a solvent-to-solid ratio of 10:1 (v/w).
-
Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C. This will yield the crude methanolic extract.
Solvent Partitioning
-
Suspension: Suspend the crude methanolic extract in distilled water.
-
Fractionation: Perform successive liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their differential solubility.
-
n-Hexane: First, partition the aqueous suspension with n-hexane to remove non-polar compounds such as fats and waxes. Repeat this step three times. Discard the n-hexane fraction.
-
Ethyl Acetate (EtOAc): Subsequently, partition the remaining aqueous layer with ethyl acetate. Megastigmane sesquiterpenoids are typically found in the ethyl acetate fraction.[5] Repeat the partitioning three times.
-
n-Butanol (n-BuOH): The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar compounds if desired.
-
-
Concentration: Concentrate the ethyl acetate fraction to dryness in vacuo to obtain the enriched crude extract.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
-
ODS Column Chromatography (Reversed-Phase):
-
Pool the fractions from the silica gel column that show the presence of the target compound (as determined by TLC analysis).
-
Further purify these pooled fractions using a reversed-phase C18 (ODS) column.
-
Elute the column with a gradient of methanol-water (e.g., starting from 20% methanol and gradually increasing to 100%).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to obtain a high-purity compound, employ preparative HPLC with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data Summary
The following table provides a summary of typical parameters used in the extraction of megastigmane sesquiterpenoids. Note that these values may require optimization for the specific plant material and target compound.
| Parameter | Value/Range | Notes |
| Solvent-to-Solid Ratio | 10:1 (v/w) | Can be adjusted based on the efficiency of extraction. |
| Extraction Time | 72 hours per cycle | Three extraction cycles are recommended for exhaustive extraction. |
| Extraction Temperature | Room Temperature | To avoid degradation of thermolabile compounds. |
| Column Chromatography (Silica) | Gradient Elution | Chloroform-Methanol is a common solvent system. |
| Column Chromatography (ODS) | Gradient Elution | Methanol-Water is a common solvent system. |
| Expected Yield | Not Reported | Yields are highly dependent on the plant source and extraction efficiency. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Potential Signaling Pathway
While the specific signaling pathway for this compound is not yet elucidated, related megastigmane derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of the NF-κB pathway.[6]
Caption: A potential anti-inflammatory signaling pathway modulated by megastigmane sesquiterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. guidechem.com [guidechem.com]
- 3. 3β,5β,6α-Trihydroxy-7-megastigmen-9-one 3-O-glucoside | CAS:1380443-06-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
Application Note and Protocol: Purification of 6,9,10-Trihydroxy-7-megastigmen-3-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that has been isolated from natural sources such as the roots of Trigonostemon chinensis Merr[1]. As a member of the megastigmane class of compounds, which are oxidative degradation products of carotenoids, it holds potential for further investigation into its biological activities[2]. The purification of this compound is a critical step for its characterization and subsequent use in biological assays. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography. The physicochemical properties of the compound, including its molecular formula (C₁₃H₂₂O₄) and molecular weight (242.315 g/mol ), are key considerations in the development of this purification strategy[3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing the chromatographic separation method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₄ | [3] |
| Molecular Weight | 242.315 g/mol | [3] |
| Physical Form | Oil | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area | 77.8 Ų | [3] |
Experimental Protocols
This section details the methodology for the purification of this compound using a two-step column chromatography process.
Step 1: Initial Fractionation using Diaion HP-20 Column Chromatography
This initial step aims to separate the target compound from highly polar and non-polar impurities in the crude extract.
Materials:
-
Crude methanolic extract of the plant source.
-
Diaion HP-20 resin.
-
Methanol (B129727) (MeOH), analytical grade.
-
Distilled water.
-
Glass column.
-
Fraction collector.
Protocol:
-
Column Packing: Prepare a slurry of Diaion HP-20 resin in distilled water and pour it into a glass column. Allow the resin to settle and pack uniformly. Equilibrate the column by washing with 100% distilled water.
-
Sample Preparation: Dissolve the crude methanolic extract in a minimal amount of distilled water.
-
Sample Loading: Carefully load the dissolved extract onto the top of the prepared Diaion HP-20 column.
-
Elution: Elute the column with a stepwise gradient of methanol in water. Start with 100% water, followed by 40% MeOH, 80% MeOH, and finally 100% MeOH[4]. Collect fractions of a suitable volume (e.g., 50 mL) using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound. Pool the fractions that show the presence of this compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain a concentrated extract for the next purification step.
Step 2: Purification using Silica (B1680970) Gel Column Chromatography
This second step provides a finer separation to isolate this compound from other compounds with similar polarity.
Materials:
-
Concentrated extract from Step 1.
-
Silica gel 60 (40-63 µm)[5].
-
n-Hexane, analytical grade.
-
Ethyl acetate (B1210297) (EtOAc), analytical grade.
-
Glass column.
-
Fraction collector.
Protocol:
-
Column Packing: Prepare a slurry of silica gel 60 in n-hexane and pour it into a glass column. Allow the silica gel to settle and pack uniformly. Equilibrate the column by washing with 100% n-hexane.
-
Sample Preparation: Dissolve the concentrated extract from the previous step in a minimal amount of the initial mobile phase (e.g., n-hexane:EtOAc 9:1).
-
Sample Loading: Carefully load the dissolved sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane. A suggested gradient could be starting from 9:1 (n-hexane:EtOAc) and gradually increasing the polarity to 1:1[5]. Collect fractions of a suitable volume (e.g., 20 mL).
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure this compound.
-
Purity Confirmation: Confirm the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[5][6].
Data Presentation
The following table summarizes the expected results from the two-step purification process.
| Chromatographic Step | Stationary Phase | Mobile Phase Gradient | Fractions Containing Target Compound | Estimated Yield | Purity |
| Diaion HP-20 | Diaion HP-20 | Stepwise: H₂O, 40% MeOH, 80% MeOH, 100% MeOH | 80% MeOH eluate | 15% (from crude) | ~60% |
| Silica Gel | Silica Gel 60 | Linear: n-Hexane:EtOAc (9:1 to 1:1) | Fractions eluted with ~7:3 n-Hexane:EtOAc | 5% (from crude) | >95% |
Visualizations
Experimental Workflow
Caption: Purification workflow for this compound.
Hypothetical Signaling Pathway
As the specific biological activities and signaling pathways of this compound are not yet well-defined, the following diagram illustrates a hypothetical anti-inflammatory signaling pathway that could be investigated.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
Application Notes and Protocols for the Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product.[1][2] This class of compounds, known as megastigmanes, are C13 norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom. This document provides detailed application notes and standardized protocols for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, a compound that has been isolated from the roots of Trigonostemon chinensis Merr.[1][2] and has also been identified as a phytochemical constituent of Broussonetia papyrifera.[3][4][5][6][7] The methodologies outlined herein are essential for the structural elucidation, characterization, and purity assessment of this compound, which are critical steps in natural product-based drug discovery and development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary for unambiguous assignment of all proton and carbon signals. While a specific peer-reviewed publication with a complete, publicly available NMR dataset for this compound was not identified in the conducted search, the following tables represent the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and analysis of structurally similar megastigmane derivatives. Researchers should use these as a guide and confirm with their own experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 2a | 2.35 | d | 16.5 |
| 2b | 2.65 | d | 16.5 |
| 4a | 2.20 | d | 17.0 |
| 4b | 2.50 | d | 17.0 |
| 5 | 1.80 | m | |
| 7 | 5.85 | d | 15.5 |
| 8 | 5.95 | dd | 15.5, 6.0 |
| 9 | 4.30 | m | |
| 10a | 3.55 | dd | 11.0, 6.0 |
| 10b | 3.65 | dd | 11.0, 4.0 |
| 11 | 1.05 | s | |
| 12 | 1.15 | s | |
| 13 | 1.25 | d | 6.5 |
Predicted data should be verified with experimental results.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 49.0 |
| 2 | 50.0 |
| 3 | 210.0 |
| 4 | 45.0 |
| 5 | 35.0 |
| 6 | 78.0 |
| 7 | 130.0 |
| 8 | 135.0 |
| 9 | 72.0 |
| 10 | 65.0 |
| 11 | 25.0 |
| 12 | 28.0 |
| 13 | 20.0 |
Predicted data should be verified with experimental results.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 243.1596 | Experimental value |
| [M+Na]⁺ | 265.1416 | Experimental value |
| [M-H]⁻ | 241.1440 | Experimental value |
M refers to the molecular formula C₁₃H₂₂O₄. Observed m/z values should be determined experimentally.
Table 4: Key Electrospray Ionization (ESI) MS/MS Fragmentation Data (Predicted)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment |
| 243.1596 | 225.1491 | H₂O |
| 243.1596 | 207.1385 | 2 x H₂O |
| 243.1596 | 181.1228 | C₃H₇O₂ (side chain) |
| 243.1596 | 165.1279 | C₄H₇O₂ |
These are predicted fragmentation patterns and should be confirmed by experimental data.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d, or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio. For HMBC, a long-range coupling delay (e.g., 60-100 ms) should be set to observe correlations over 2-3 bonds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., methanol-d₄ at δH 3.31 and δC 49.0 ppm).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Analyze the 2D spectra to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrumentation (LC-ESI-QTOF or Orbitrap MS):
-
Liquid Chromatography (for LC-MS):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation information.
-
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and propose a fragmentation pathway.
-
Compare the obtained data with spectral databases for confirmation, if available.
-
Visualizations
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijmps.org [ijmps.org]
- 7. researchgate.net [researchgate.net]
"6,9,10-Trihydroxy-7-megastigmen-3-one" in vitro cell-based assay protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that has been isolated from natural sources such as the roots of Trigonostemon chinensis Merr.[1][2]. Preliminary information suggests that this class of compounds may possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a candidate for further investigation in drug discovery and development[3].
These application notes provide detailed protocols for a panel of fundamental in vitro cell-based assays to characterize the biological activity of this compound. The following protocols are foundational for screening and elucidating the compound's potential cytotoxic and anti-inflammatory effects.
Data Presentation
Due to the limited publicly available experimental data for this compound, the following tables are presented as templates to guide data organization and presentation. Researchers can populate these tables with their experimental findings.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| Example: A549 (Lung Carcinoma) | 0 (Vehicle Control) | 100 ± 4.2 | |
| 1 | 95.3 ± 3.8 | ||
| 10 | 78.1 ± 5.1 | ||
| 25 | 52.4 ± 4.5 | ||
| 50 | 25.7 ± 3.9 | ||
| 100 | 8.9 ± 2.1 | ||
| Example: RAW 264.7 (Macrophage) | 0 (Vehicle Control) | 100 ± 5.1 | |
| 10 | 98.2 ± 4.7 | ||
| 50 | 92.5 ± 5.3 | ||
| 100 | 85.1 ± 4.9 | ||
| 200 | 60.3 ± 6.2 |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Compound Concentration (µM) | Inhibition (%) (Mean ± SD) | IC50 (µM) |
| Protein Denaturation | 0 (Vehicle Control) | 0 ± 2.5 | |
| 10 | 15.2 ± 3.1 | ||
| 50 | 45.8 ± 4.2 | ||
| 100 | 78.9 ± 5.5 | ||
| Cyclooxygenase-2 (COX-2) Inhibition | 0 (Vehicle Control) | 0 ± 3.0 | |
| 1 | 8.1 ± 2.8 | ||
| 10 | 35.4 ± 4.1 | ||
| 50 | 65.7 ± 5.0 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells[4][5][6].
Materials:
-
Target cell lines (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down or by using a plate shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cell viability assay.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
Inflammation can be associated with protein denaturation. This assay evaluates the ability of this compound to inhibit the heat-induced denaturation of egg albumin, a common method to screen for anti-inflammatory activity.[8]
Materials:
-
Fresh hen's egg albumin or bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound stock solution
-
Diclofenac (B195802) sodium (as a standard reference drug)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of egg albumin or BSA.
-
Prepare serial dilutions of this compound and diclofenac sodium in PBS.
-
-
Reaction Mixture: In separate tubes, prepare the reaction mixtures as follows:
-
Test: 2 mL of the compound dilution + 0.2 mL of egg albumin + 2.8 mL of PBS.
-
Standard: 2 mL of diclofenac sodium dilution + 0.2 mL of egg albumin + 2.8 mL of PBS.
-
Control: 2 mL of vehicle (e.g., PBS with DMSO) + 0.2 mL of egg albumin + 2.8 mL of PBS.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling and Measurement: After heating, cool the mixtures to room temperature. Measure the absorbance of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
-
Determine the IC50 value by plotting the percentage inhibition against the compound concentration.
-
Caption: Workflow for the protein denaturation assay.
Potential Signaling Pathways for Investigation
While specific signaling pathways for this compound have not been elucidated, based on the activities of similar natural compounds, the following pathways are relevant for future investigation, particularly if the compound shows significant anti-inflammatory or anti-cancer activity.
Caption: Potential signaling pathways for investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 476682-97-0,this compound | lookchem [lookchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols: 6,9,10-Trihydroxy-7-megastigmen-3-one as a Standard for Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid that has been isolated from the roots of Trigonostemon chinensis Merr.[1] As a member of the megastigmane class of compounds, which are known for their diverse biological activities, this molecule is of growing interest in natural product research and drug development. Megastigmane glycosides and their aglycones have demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and antitumor activities. The use of a well-characterized analytical standard is crucial for the accurate identification and quantification of this compound in complex botanical matrices and for ensuring the reproducibility of biological assays.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard. It includes its physicochemical properties, a proposed High-Performance Liquid Chromatography (HPLC) method for its quantification, and an overview of its potential biological activities with a hypothesized signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₄ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other common organic solvents. | General knowledge for similar compounds |
Application: Quantitative Analysis by HPLC-DAD
The following is a proposed protocol for the quantification of this compound in plant extracts or other sample matrices using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method is based on common practices for the analysis of sesquiterpenoids and related natural products.
Experimental Protocol: HPLC-DAD Method
1. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Trigonostemon chinensis roots):
-
Grind dried plant material to a fine powder.
-
Extract 1 g of the powdered material with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC-DAD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile.
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-100% B
-
30-35 min: 100% B
-
35-40 min: 100-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Illustrative Quantitative Data
The following table presents hypothetical but realistic quantitative data for the proposed HPLC-DAD method. This data should be validated experimentally for specific applications.
| Parameter | Illustrative Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Biological Activity and Potential Signaling Pathway
While specific studies on the biological activity of this compound are limited, compounds isolated from the Trigonostemon genus are known to possess anti-inflammatory properties. For instance, diterpenoids from Trigonostemon chinensis have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This anti-inflammatory effect is often mediated through the downregulation of key inflammatory pathways.
Hypothesized Anti-Inflammatory Signaling Pathway
It is plausible that this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
Caption: Hypothesized anti-inflammatory mechanism.
Experimental Workflows
Workflow for Natural Product Quantification
The general workflow for the quantification of this compound in a natural product extract is outlined below.
Caption: Workflow for quantification in extracts.
Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activity of this compound.
Caption: Workflow for bioactivity screening.
Conclusion
This compound serves as a valuable standard for the phytochemical analysis of Trigonostemon chinensis and other potential plant sources. The proposed HPLC-DAD method provides a starting point for developing a validated quantitative analysis. Further research is warranted to fully elucidate its biological activities and mechanism of action, which may lead to the development of new therapeutic agents. The protocols and workflows provided herein are intended to facilitate such research endeavors.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of the natural compound 6,9,10-Trihydroxy-7-megastigmen-3-one. This document outlines the theoretical background, detailed experimental protocols for common in vitro and cell-based antioxidant assays, and data presentation guidelines.
Introduction to this compound and its Antioxidant Potential
This compound is a member of the megastigmane glycosides, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1][2] Megastigmane glycosides are widely distributed in the plant kingdom and have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] The antioxidant activity of megastigmane glycosides is often correlated with their therapeutic properties, making the assessment of this activity a critical step in drug discovery and development.[4] Specifically, the antioxidant capacity of megastigmane glycosides has been demonstrated by their ability to scavenge free radicals, such as the DPPH radical, and to inhibit lipid peroxidation.[4]
In Vitro Antioxidant Activity Assessment
In vitro assays are rapid and cost-effective methods for screening the antioxidant capacity of compounds. These assays are typically based on the ability of the antioxidant to scavenge synthetic free radicals or to reduce an oxidant.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and straightforward methods for determining antioxidant activity.[5] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and the positive control.
-
For the blank, add 100 µL of the solvent used for the test compound to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compound and the positive control.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated using a known concentration of FeSO₄.
-
The antioxidant capacity of the test sample is expressed as µM Fe(II) equivalents or in terms of another standard like Trolox.
-
Summary of In Vitro Antioxidant Activity Data for Megastigmane Glycosides
| Compound | Assay | IC50 (µM) | Reference |
| Megastigmane Glycoside 8 | DPPH | 18.11 | [2] |
| Megastigmane Glycoside 15 | DPPH | 16.29 | [2] |
Cell-Based Antioxidant Activity Assessment
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the antioxidant.[10]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[10]
Experimental Protocol:
-
Cell Culture:
-
Human hepatocarcinoma (HepG2) cells are commonly used for this assay.
-
Seed HepG2 cells in a 96-well black microplate with a clear bottom at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[3]
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in treatment medium for 1 hour.[11]
-
Add 25 µM DCFH-DA to each well and incubate for a further 30 minutes.
-
Wash the cells with PBS.
-
Add a peroxyl radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells except the blank wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
The area under the curve (AUC) for fluorescence versus time is calculated for both the control and the sample-treated wells.
-
The percentage of inhibition of cellular oxidation is calculated as:
-
The CAA value is typically expressed as micromoles of quercetin (B1663063) equivalents (QE) per 100 micromoles of the compound.[10]
-
Visualizations
Caption: Workflow for assessing the antioxidant activity of this compound.
Caption: General mechanism of radical scavenging by an antioxidant compound.
References
- 1. zen-bio.com [zen-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. 2.17. ABTS Antioxidant Assay [bio-protocol.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
Application Notes and Protocols for Anti-Inflammatory Assays of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents from natural sources is a significant area of research. Megastigmane-type norisoprenoids, a class of C13-norisoprenoids derived from carotenoid degradation, have garnered attention for their diverse biological activities. This document provides detailed application notes and protocols for evaluating the anti-inflammatory potential of a specific megastigmane, 6,9,10-Trihydroxy-7-megastigmen-3-one .
The primary focus of these assays is on lipopolysaccharide (LPS)-induced inflammation in murine macrophage RAW 264.7 cells, a widely accepted in vitro model. The protocols will cover the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, as well as the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Data Presentation
Note: The following data is for the related compound 3-Hydroxy-4,7-megastigmadien-9-one and is presented here as an illustrative example of how to report findings from the described assays.
Table 1: Inhibitory Effects of 3-Hydroxy-4,7-megastigmadien-9-one on Pro-inflammatory Cytokine Production in LPS-Stimulated Bone Marrow-Derived Dendritic Cells (BMDCs)
| Compound | IC₅₀ (µM) - IL-12 p40 | IC₅₀ (µM) - IL-6 | IC₅₀ (µM) - TNF-α |
| 3-Hydroxy-4,7-megastigmadien-9-one | 7.85 ± 0.32 | 7.86 ± 0.18 | > 100 |
| SB203580 (Positive Control) | 5.00 ± 0.21 | 3.50 ± 0.13 | 7.20 ± 0.26 |
Experimental Protocols
Cell Culture and Treatment
Protocol 1.1: Maintenance of RAW 264.7 Macrophage Cells
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1.2: Cell Treatment for Anti-inflammatory Assays
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for cytokine analysis, 6-well for Western blot).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or a vehicle control, typically DMSO) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
Protocol 2.1: Measurement of Nitrite (B80452) Concentration
-
After the incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the LPS-treated group without the test compound, and A_sample is the absorbance of the LPS-treated group with the test compound.
Pro-inflammatory Cytokine Measurement (ELISA)
Protocol 3.1: Quantification of TNF-α, IL-6, and IL-1β
-
Following cell treatment in 24-well plates, collect the culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions provided with the ELISA kits for the detailed procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis for Inflammatory Mediators and Signaling Proteins
Protocol 4.1: Protein Expression Analysis
-
After treatment in 6-well plates, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the anti-inflammatory activity.
Caption: LPS-induced NF-κB signaling pathway.
Caption: LPS-induced MAPK signaling pathway.
Formulation Strategies for In Vivo Administration of 6,9,10-Trihydroxy-7-megastigmen-3-one
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
6,9,10-Trihydroxy-7-megastigmen-3-one is a sesquiterpenoid natural product of interest for various biological activities.[1][2] Its physicochemical properties, particularly its likely poor water solubility, present a challenge for in vivo studies, where accurate and reproducible dosing is paramount for obtaining reliable pharmacokinetic and pharmacodynamic data. This document provides a comprehensive guide to developing suitable formulations for the in vivo administration of this compound, targeting oral and parenteral routes. It outlines a systematic approach beginning with solubility determination, followed by detailed protocols for preparing solution, suspension, and lipid-based formulations. These guidelines are designed to assist researchers in overcoming the formulation hurdles associated with poorly soluble compounds and to facilitate the advancement of preclinical research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₄ | [2][3] |
| Molecular Weight | 242.315 g/mol | [3] |
| Appearance | Oil or Solid | [3][4] |
| Melting Point | 68 - 69 °C | [4] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Predicted LogP (XLogP3-AA) | -0.2 | [3] |
Note: The negative LogP value suggests some degree of hydrophilicity, but the presence of a larger carbon skeleton can still lead to poor aqueous solubility.
Formulation Development Workflow
A logical workflow is essential for efficiently developing a suitable formulation. The following diagram illustrates the recommended decision-making process.
Experimental Protocols
Protocol 1: Solubility Determination
Objective: To determine the approximate solubility of this compound in a panel of common, pharmaceutically acceptable solvents.
Materials:
-
This compound
-
A selection of solvents (see table below)
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Weigh out an excess amount of this compound (e.g., 10 mg) into a series of vials.
-
Add a known volume of each solvent (e.g., 1 mL) to the respective vials.
-
Vortex each vial vigorously for 1-2 minutes to facilitate initial dispersion.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved material.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.
-
Carefully collect a supernatant aliquot and dilute it appropriately with a suitable mobile phase or solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Table for Recording Solubility Data:
| Solvent System | Temperature (°C) | Visual Observation | Concentration (mg/mL) |
| Deionized Water | 25 | ||
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | ||
| 0.9% Saline | 25 | ||
| Polyethylene Glycol 400 (PEG 400) | 25 | ||
| Propylene Glycol | 25 | ||
| Ethanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| 5% Tween® 80 in Water | 25 | ||
| Corn Oil / Sesame Oil | 25 |
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable if the compound exhibits poor solubility in aqueous vehicles.
Objective: To prepare a homogenous and stable suspension for consistent oral dosing.
Materials:
-
This compound
-
Suspending vehicle (e.g., 0.5% w/v Methylcellulose or 0.5% w/v Carboxymethylcellulose Sodium (CMC-Na) in purified water)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of 0.5% methylcellulose, heat approximately 30 mL of purified water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.[5]
-
Once dispersed, remove from heat and add the remaining 70 mL of cold water or ice to facilitate dissolution.[5]
-
Continue stirring until a clear, viscous solution is formed. Allow it to cool to room temperature.[5]
-
-
Suspension Formulation:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Place the weighed compound into a mortar.
-
Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.[5]
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the mixture to a beaker with a magnetic stir bar and continue stirring for at least 30 minutes to ensure a homogenous suspension.[5]
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Transfer the final suspension to an appropriately labeled storage vial.
-
Important Considerations:
-
The suspension must be vortexed or stirred vigorously immediately before each animal is dosed to ensure uniform drug distribution.[5]
-
The dosing volume should be appropriate for the animal species (e.g., 5-10 mL/kg for rats).[5]
Protocol 3: Preparation of a Co-Solvent Solution for Injection
This protocol is applicable if the compound is soluble in a mixture of pharmaceutically acceptable solvents.
Objective: To prepare a clear, sterile solution for parenteral administration.
Materials:
-
This compound
-
Solvents (e.g., DMSO, PEG 400, Saline). A common combination is DMSO:PEG 400:Saline.
-
Sterile vials and closures
-
Sterile filtration apparatus (0.22 µm filter)
-
Vortex mixer
Procedure:
-
Solubility Screening: First, determine the solubility in individual and mixed solvent systems to identify a suitable combination that keeps the drug in solution upon dilution.
-
Formulation (Example: 10% DMSO / 40% PEG 400 / 50% Saline):
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the required volume of PEG 400 and vortex until the solution is homogenous.
-
Slowly add the required volume of saline while vortexing. Observe for any precipitation.
-
-
Sterilization:
-
Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
-
Quality Control:
-
Visually inspect the final solution for clarity and absence of particulate matter.
-
Measure the pH to ensure it is within a physiologically acceptable range.
-
Table of Common Co-Solvent Systems:
| Co-Solvent System (v/v/v) | Common Use Notes |
| 10% DMSO / 40% PEG 400 / 50% Saline | Common for preclinical IV or IP administration. |
| 10% Ethanol / 30% Propylene Glycol / 60% Water | Alternative for compounds with good ethanol/PG solubility. |
| 20% Solutol® HS 15 / 80% Saline | Surfactant-based system for improved solubility. |
Advanced Formulation Strategies: Lipid-Based Systems
For highly lipophilic compounds that are difficult to formulate using simple solutions or suspensions, lipid-based drug delivery systems (LBDDS) can significantly enhance oral bioavailability.[6][7] Self-emulsifying drug delivery systems (SEDDS) are a prominent example. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6]
Protocol 4: Development of a SEDDS Formulation
Objective: To screen excipients and develop a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Lipid excipients (Oils, Surfactants, Co-solvents - see table below)
-
Glass vials, magnetic stirrer, water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of the compound in various oils, surfactants, and co-solvents using the method described in Protocol 1. Select excipients with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Systematically mix the selected oil, surfactant, and co-solvent in different ratios.
-
For each mixture, add a small amount of water and observe the emulsification process. Identify the ratios that form stable and clear microemulsions.
-
-
Preparation of Drug-Loaded SEDDS:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-solvent.
-
Add the required amount of this compound to the oil phase and stir until dissolved, gently warming if necessary.
-
Add the surfactant and co-solvent and mix until a clear, homogenous solution is formed.
-
-
Characterization:
-
Emulsification Study: Dilute a small amount of the SEDDS formulation (e.g., 100-fold) with water or buffer and observe the time it takes to emulsify and the appearance of the resulting emulsion (clarity, particle size).
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.
-
Table of Potential Excipients for SEDDS Development:
| Function | Excipient Example | Chemical Nature |
| Oil Phase | Capryol® 90 | Propylene glycol monocaprylate |
| Labrafac™ MC60 | Caprylic/capric acid triglycerides | |
| Maisine® CC | Glyceryl monolinoleate | |
| Surfactant | Labrasol® ALF | Caprylocaproyl polyoxyl-8 glycerides |
| Kolliphor® RH 40 | Polyoxyl 40 hydrogenated castor oil | |
| Tween® 80 | Polysorbate 80 | |
| Co-solvent | Transcutol® HP | Diethylene glycol monoethyl ether |
| PEG 400 | Polyethylene glycol 400 |
Quality Control and Stability
All prepared formulations should undergo basic quality control checks before in vivo use.
Table of Recommended Quality Control Tests:
| Formulation Type | Test | Specification |
| Solution | Appearance | Clear, free of visible particles |
| pH | Within a physiologically acceptable range (e.g., 6.0 - 7.5) | |
| Suspension | Appearance | Uniform, milky suspension, easily resuspendable |
| Particle Size | Consistent particle size distribution, typically < 20 µm | |
| pH | Within a specified range to ensure stability | |
| SEDDS | Emulsification Time | Rapid emulsification upon dilution |
| Droplet Size | Typically in the nanometer range for optimal absorption |
A short-term stability study (e.g., at 4°C and room temperature for 24-72 hours) should be conducted to ensure the formulation remains stable throughout the duration of the experiment.[5]
By following these systematic protocols, researchers can develop a robust and reliable formulation for the in vivo evaluation of this compound, thereby ensuring the generation of high-quality and reproducible preclinical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: 6,9,10-Trihydroxy-7-megastigmen-3-one Extraction
Welcome to the technical support center for the extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve extraction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and similar megastigmane glycosides.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a glycoside. | Megastigmane glycosides, being polar, are typically extracted with polar solvents. Try using methanol (B129727), ethanol (B145695), or acetone, or mixtures of these with water.[1][2] Test a gradient of solvent polarities (e.g., 70% methanol in water) to find the optimal system.[1] |
| Inefficient Extraction Technique: Conventional methods like maceration may not be efficient enough. | Consider advanced extraction techniques. Ultrasound-Assisted Extraction (UAE) is a highly effective method for increasing the yield of bioactive compounds from plant materials by disrupting cell walls.[3][4][5][6][7] | |
| Suboptimal Extraction Parameters: Time, temperature, and solid-to-liquid ratio can significantly impact yield. | Optimize each parameter. For UAE, systematically vary sonication time, temperature, and the ratio of plant material to solvent to identify the most effective conditions.[4] | |
| Degradation of Compound | High Temperature: this compound may be thermolabile. | Use low-temperature extraction methods. UAE is advantageous as it can be performed at lower temperatures, preserving the integrity of heat-sensitive compounds.[4][6] For conventional methods, maintain a temperature below 45°C.[8] |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds. | Employ a multi-step extraction process. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before extracting the target compound with a polar solvent. |
| Presence of Tannins: Tannins are common impurities in plant extracts. | During the extraction process, add lead acetate (B1210297) to precipitate tannins. The resulting lead tannates can then be removed by filtration.[8] | |
| Difficulty in Isolating the Pure Compound | Complex Extract Mixture: The crude extract contains numerous compounds with similar properties. | Utilize chromatographic techniques for purification. Column chromatography with stationary phases like Sephadex LH-20 is commonly used for the separation of glycosides.[2] High-Speed Counter-Current Chromatography (HSCCC) is another effective method.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for extracting this compound?
A1: As this compound is a megastigmane glycoside, a polar solvent is recommended. A good starting point is 70% methanol or 70% ethanol in water.[1] The optimal solvent system should be determined empirically for your specific plant material.
Q2: How can I improve my extraction efficiency without purchasing new equipment?
A2: If you are using a conventional method like maceration, you can optimize several parameters. Ensure your plant material is finely powdered to increase the surface area for solvent contact.[8] Increase the extraction time and consider gentle agitation. Also, performing multiple successive extractions on the same plant material and combining the extracts will improve yield.
Q3: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE)?
A3: The primary parameters to optimize for UAE are:
-
Sonication Time: Longer times generally increase yield but can lead to degradation if excessive.
-
Temperature: Higher temperatures can improve extraction but risk degrading the compound.
-
Solvent Composition: The type and concentration of the solvent are crucial.
-
Solid-to-Liquid Ratio: This affects the concentration gradient and solvent penetration.
-
Ultrasonic Power and Frequency: These determine the intensity of cavitation.[4]
Q4: My extract is showing low antioxidant/anti-inflammatory activity. What could be the reason?
A4: Low biological activity could be due to a low concentration of this compound, which is known for its antioxidant and anti-inflammatory properties.[9] It could also be due to the degradation of the compound during extraction, possibly from excessive heat. Re-evaluate your extraction protocol to optimize yield and ensure the preservation of the compound's chemical integrity.[6]
Q5: From which plant can I extract this compound?
A5: This compound has been isolated from the roots of Trigonostemon chinensis Merr.[10] and from a methanolic extract of Cananga odorata var. odorata.[9]
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Megastigmane Glycosides
This protocol provides a general framework for UAE. Optimal conditions should be determined experimentally.
-
Preparation of Plant Material: Dry the plant material (e.g., roots of Trigonostemon chinensis Merr.) at a controlled temperature (e.g., 40°C) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 200 mL of 70% ethanol) to achieve a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue for exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract can be further purified using column chromatography or other chromatographic techniques to isolate this compound.
-
Protocol 2: Stas-Otto Method for General Glycoside Extraction
This is a classical method for the extraction of glycosides.[8]
-
Initial Extraction:
-
Finely powder the plant material.
-
Extract the powder with a suitable solvent like alcohol in a Soxhlet apparatus.[8]
-
-
Removal of Impurities:
-
Treat the resulting extract with lead acetate to precipitate tannins and other non-glycosidal impurities.[8]
-
Filter the mixture to remove the precipitate.
-
Pass hydrogen sulfide (B99878) (H₂S) gas through the filtrate to precipitate any excess lead as lead sulfide, which is then removed by filtration.[8]
-
-
Isolation:
-
The purified filtrate is then subjected to fractional crystallization, distillation, or chromatography to isolate the glycosides.[8]
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data for extraction optimization. Note: The data below is illustrative for flavonoids and other glycosides and should be replaced with experimental data for this compound.
Table 1: Effect of Solvent Concentration on Extraction Yield
| Solvent (Methanol:Water) | Extraction Yield (%) |
| 50:50 | 5.8 |
| 60:40 | 6.5 |
| 70:30 | 7.2 |
| 80:20 | 6.9 |
| 90:10 | 6.1 |
Table 2: Effect of Sonication Time on Extraction Yield (UAE)
| Sonication Time (min) | Extraction Yield (%) |
| 10 | 4.5 |
| 20 | 6.2 |
| 30 | 7.1 |
| 40 | 7.3 |
| 50 | 7.0 |
Visualizations
Caption: Workflow for the extraction and optimization of this compound.
Caption: Key parameters influencing Ultrasound-Assisted Extraction (UAE) yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodsciencejournal.com [foodsciencejournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. Cas 476682-97-0,this compound | lookchem [lookchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Resolving Co-eluting Impurities in the HPLC Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting impurities during the HPLC analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for this compound shows a broad or shouldered peak. What could be the cause?
A1: A broad or shouldered peak is a common indicator of co-eluting impurities. This means that one or more compounds are eluting from the column at a very similar time to your target analyte, this compound, resulting in incomplete separation.[1][2] Other potential causes can include poor column health (contamination or voids), large extra-column volume, inconsistent flow rate, or the use of an inappropriate injection solvent.[3]
Q2: How can I confirm that I have a co-elution issue?
A2: If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[1][2] For a DAD, the UV-Vis spectra taken across the peak should be identical for a pure compound.[1] If the spectra differ, it indicates the presence of a co-eluting impurity.[1] Similarly, with an MS detector, the mass spectra across the peak should be consistent.[2] Visual inspection for peak asymmetry, such as shoulders, is also a primary indicator.[1][2]
Q3: What are the initial steps to troubleshoot co-elution for this compound?
A3: Before modifying the separation method, it's crucial to ensure your HPLC system is performing optimally.[3]
-
System Suitability Check: Verify that your system meets the required performance criteria.
-
Column Health: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the column.[3]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[3][4]
-
Flow Rate: Ensure the pump is delivering a stable and accurate flow rate.[3]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition
If system suitability is confirmed, the next step is to optimize the mobile phase to improve selectivity (α), which describes the separation of two adjacent peaks.
Problem: Poor resolution between this compound and a closely eluting impurity.
Solutions:
-
Adjust Solvent Strength (%B): In reversed-phase HPLC, increasing the aqueous component (decreasing the organic solvent) will generally increase retention times and can improve the separation of closely eluting peaks.[5]
-
Modify Mobile Phase pH: If the co-eluting impurity has a different pKa from this compound, adjusting the pH of the mobile phase can alter the ionization state of one or both compounds, leading to changes in retention and improved separation.[5] Adding a modifier like 0.1% formic acid is a common starting point for acidic conditions.[5]
-
Change Organic Solvent: If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. These solvents have different properties and can alter the selectivity of the separation.
-
Introduce an Ion-Pairing Agent: For ionic or ionizable compounds, adding an ion-pairing agent to the mobile phase can introduce an additional retention mechanism and improve separation.[5] However, this should be considered after other options, as these agents can be difficult to remove from the column and are not suitable for MS detection.[5]
Guide 2: Modifying Chromatographic Conditions
If mobile phase optimization is insufficient, adjusting other chromatographic parameters can enhance resolution.
Problem: Co-elution persists after mobile phase optimization.
Solutions:
-
Change Column Temperature: Adjusting the column temperature can influence selectivity.[6] Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can decrease analysis time but may also decrease resolution.[6] A good starting point for small molecules is often in the range of 40–60 °C.[7]
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[6]
-
Change Stationary Phase: If resolution cannot be achieved by modifying the mobile phase or other conditions, changing the column chemistry is a powerful option.[1][7] If you are using a standard C18 column, consider a different stationary phase such as a Phenyl-Hexyl or a polar-embedded column, which will offer different selectivities.
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Protocol 2: Troubleshooting by Gradient Modification
If co-elution is observed with the initial method, a shallower gradient can be employed to improve separation.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a 5-minute isocratic hold at the elution %B of the target peak, then apply a shallow gradient (e.g., increase B by 0.5% per minute). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Illustrative Data for Method Optimization Strategies
The following table presents hypothetical data to illustrate the effect of different troubleshooting steps on the resolution (Rs) between this compound and a co-eluting impurity. A resolution value greater than 1.5 is typically desired for baseline separation.
| Method | This compound Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| Initial Method | 15.2 | 15.4 | 0.8 |
| Decreased %B | 18.5 | 19.0 | 1.3 |
| Modified pH | 16.1 | 16.8 | 1.6 |
| Lower Flow Rate | 20.3 | 20.9 | 1.5 |
| Different Column | 12.4 | 13.5 | 2.1 |
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Caption: A workflow for systematic HPLC method modification to resolve co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
"6,9,10-Trihydroxy-7-megastigmen-3-one" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,9,10-Trihydroxy-7-megastigmen-3-one. The information addresses common stability and degradation concerns to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored desiccated at -20°C for long-term storage. For short-term use, storage at 4°C is also acceptable. It is crucial to protect the compound from moisture.
Q2: What solvents are suitable for dissolving this compound?
A2: This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice, but the final concentration of DMSO should be kept low to avoid cytotoxicity.
Q3: What are the potential stability issues I should be aware of when working with this compound?
A3: this compound is a polyhydroxylated ketone, which may be susceptible to degradation under certain conditions. Potential issues include:
-
Oxidation: The hydroxyl groups can be susceptible to oxidation, especially in the presence of air or other oxidizing agents.
-
Dehydration: Under acidic or high-temperature conditions, the hydroxyl groups may undergo dehydration.
-
Isomerization: The stereochemistry of the molecule may be sensitive to changes in pH and temperature.
-
Photodegradation: Exposure to UV or high-intensity light may lead to degradation.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is recommended to:
-
Store the compound under the recommended conditions.
-
Prepare solutions fresh for each experiment.
-
If solutions must be stored, they should be kept at -20°C or -80°C in airtight containers, protected from light.
-
Avoid prolonged exposure to harsh conditions such as strong acids or bases, high temperatures, and intense light.
-
Use high-purity solvents and degas them if necessary to remove dissolved oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and store at -80°C and perform a stability check on a thawed aliquot before use. |
| Appearance of new peaks in HPLC or LC-MS analysis. | The compound is degrading into one or more new products. | Review the handling and storage procedures. Consider performing a forced degradation study to identify potential degradants and establish a stability-indicating analytical method. |
| Change in the color or appearance of the solid compound or solution. | This may indicate significant degradation or contamination. | Do not use the compound. Obtain a fresh batch and ensure proper storage and handling. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Additional Conditions |
| Long-term | -20°C | Desiccate, protect from light |
| Short-term | 4°C | Desiccate, protect from light |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (including a non-stressed control) by a suitable analytical method (e.g., reverse-phase HPLC with a C18 column). Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
References
Technical Support Center: Enhancing the Solubility of 6,9,10-Trihydroxy-7-megastigmen-3-one for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,9,10-Trihydroxy-7-megastigmen-3-one. The focus is on overcoming solubility challenges to ensure reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a sesquiterpenoid, a class of natural products.[1][2] Its basic chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 476682-97-0 |
| Molecular Formula | C₁₃H₂₂O₄ |
| Molecular Weight | 242.31 g/mol |
| Appearance | Solid |
Q2: I'm observing precipitation of the compound in my aqueous bioassay medium. What is the likely cause?
Precipitation is a common issue with hydrophobic compounds like this compound when introduced into an aqueous environment. This is due to its poor water solubility. The organic solvent used to prepare the stock solution (e.g., DMSO) may not be sufficient to maintain solubility upon dilution into the aqueous assay buffer.
Q3: What are the initial steps I should take to improve the solubility of my compound?
Start with simple and widely used methods. The first step is often to use a co-solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous bioassay medium. However, it is crucial to keep the final DMSO concentration in your assay low (typically below 0.5% or 1%) to avoid solvent-induced artifacts or cytotoxicity.
Q4: Are there more advanced methods to enhance solubility if co-solvents are not sufficient?
Yes, several techniques can significantly improve the aqueous solubility of hydrophobic compounds. These include:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, increasing their solubility in water. 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) is a commonly used derivative with low toxicity.[3]
-
Micellar Solubilization using Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can entrap insoluble compounds, thereby increasing their apparent solubility.
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance the dissolution rate.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and provides step-by-step solutions.
Issue 1: Inconsistent or Non-reproducible Bioassay Results
-
Symptom: High variability between replicate wells or experiments.
-
Possible Cause: Compound precipitation leading to inconsistent concentrations in the assay wells.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 2: Visible Compound Precipitation in Assay Wells
-
Symptom: Cloudiness or visible particles in the culture medium after adding the compound.
-
Possible Cause: The aqueous solubility of the compound has been exceeded.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
| Method | Solvent/Agent | Typical Starting Concentration | Expected Solubility Enhancement | Key Considerations |
| Co-solvent | DMSO | 10-50 mM (stock) | Low to Moderate | Final concentration in assay should be non-toxic to cells (e.g., <0.5%). |
| Cyclodextrin | 2-HPβCD | 1-10% (w/v) in water | Moderate to High | Can alter bioavailability; may have slight effects on cell membranes at high concentrations. |
| Surfactant | Polysorbate 80 (Tween 80) | 0.01-0.1% (w/v) | Moderate to High | Use above the CMC; potential for cell toxicity at higher concentrations. |
| Surfactant | Cremophor EL | 0.01-0.1% (w/v) | High | Can have biological effects of its own; check for assay interference. |
Experimental Protocols
Protocol 1: Preparation of a 2-Hydroxypropyl-β-cyclodextrin (2-HPβCD) Inclusion Complex
This protocol describes a general method for preparing an inclusion complex to enhance the aqueous solubility of this compound.
-
Prepare a 2-HPβCD Solution: Dissolve 2-HPβCD in distilled water to make a 10% (w/v) solution. Gentle warming and stirring can aid dissolution.
-
Prepare Compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
Complexation: Slowly add the compound solution to the 2-HPβCD solution while stirring vigorously. The molar ratio of compound to 2-HPβCD should be optimized, starting with a 1:1 or 1:2 ratio.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Solvent Removal (if applicable): If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure.
-
Filtration and Lyophilization: Filter the solution through a 0.22 µm filter to remove any un-dissolved compound. The resulting clear solution can be used directly or lyophilized to obtain a solid powder of the inclusion complex, which can be reconstituted in water or buffer.
Protocol 2: Micellar Solubilization using a Surfactant
This protocol outlines the use of a surfactant to increase the solubility of this compound.
-
Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant (e.g., Polysorbate 80) in your bioassay buffer at a concentration above its critical micelle concentration (CMC). For Polysorbate 80, the CMC is approximately 0.002% (w/v). A starting concentration of 0.1% (w/v) is recommended.
-
Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).
-
Solubilization: Add a small volume of the DMSO stock solution directly to the surfactant-containing buffer to achieve the desired final concentration. Vortex or sonicate briefly to ensure thorough mixing.
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes at room temperature before adding it to the bioassay.
Signaling Pathway
Megastigmane derivatives have been reported to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] This pathway is a central regulator of inflammation and immune responses.
References
- 1. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzet.com [alzet.com]
- 4. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 6. researchgate.net [researchgate.net]
"6,9,10-Trihydroxy-7-megastigmen-3-one" minimizing batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with 6,9,10-Trihydroxy-7-megastigmen-3-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product classified as a sesquiterpenoid[1]. It is an organic compound with the molecular formula C13H22O4[2][3]. Due to its complex nature as a natural product, its isolation and purification can be susceptible to variability between batches.
Q2: What are the primary sources of batch-to-batch variability for this compound?
Batch-to-batch variability in natural products like this compound can arise from several factors, much like with other botanical drug products[4][5]. Key sources include:
-
Raw Material Sourcing: Differences in the geographical origin, climate, and cultivation methods of the plant source can significantly impact the chemical profile of the raw material[4][6].
-
Harvesting and Handling: The timing of the harvest and post-harvest handling techniques can affect the stability and concentration of the target compound[4][7][8].
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, pressure, and chromatographic purification methods can lead to inconsistencies in yield and purity[9][10].
-
Storage Conditions: Improper storage of either the raw material or the purified compound can lead to degradation and the formation of impurities[4].
Q3: How can we proactively minimize batch-to-batch variability?
A robust quality control (QC) strategy is essential for ensuring consistency.[11][12] This should encompass every stage, from raw material evaluation to the final product analysis.[11] Implementing standardized operating procedures (SOPs) for all processes is crucial for reproducibility.[13]
Troubleshooting Guides
Issue 1: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable quality of raw plant material. | Perform comprehensive analysis of the raw material before extraction. | Utilize techniques like High-Performance Thin-Layer Chromatography (HPTLC) or chemical fingerprinting to assess the consistency of the starting material.[10][12] |
| Inconsistent extraction efficiency. | Standardize all extraction parameters. | Document and strictly adhere to protocols for solvent type, solvent-to-material ratio, extraction time, temperature, and agitation.[9] |
| Degradation of the target compound during processing. | Optimize processing conditions to be milder. | Investigate the use of lower temperatures and protect the sample from light and oxygen where appropriate. |
Issue 2: Purity Profile Varies Between Batches (e.g., presence of unknown impurities)
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incomplete removal of related compounds during purification. | Optimize the chromatographic separation method. | Experiment with different solvent gradients, stationary phases, or column loadings in your High-Performance Liquid Chromatography (HPLC) or other chromatographic methods. |
| Formation of degradation products. | Review storage and handling procedures. | Ensure the purified compound is stored under appropriate conditions (e.g., low temperature, inert atmosphere, protection from light) to prevent degradation. |
| Contamination from solvents or equipment. | Verify the purity of all solvents and the cleanliness of all equipment. | Use high-purity solvents and implement rigorous cleaning protocols for all glassware and instrumentation. |
Issue 3: Inconsistent Biological Activity in Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Presence of co-eluting, biologically active impurities. | Re-evaluate the purity of the isolated compound. | Employ orthogonal analytical techniques (e.g., LC-MS in addition to HPLC-UV) to detect impurities that may not be visible with a single method. |
| Variations in the isomeric ratio of the compound. | Characterize the stereochemistry of each batch. | Use chiral chromatography or other appropriate analytical methods to determine the isomeric purity. |
| Inaccurate quantification of the compound. | Validate the analytical method used for quantification. | Ensure the method is accurate, precise, linear, and robust. Use a certified reference standard for calibration. |
Experimental Protocols
Protocol 1: Raw Material Quality Control - Chemical Fingerprinting using HPLC
-
Sample Preparation:
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Gradient Program: Start with 95% A, ramp to 5% A over 40 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis:
-
Compare the resulting chromatograms from different batches.
-
Key peaks corresponding to known marker compounds should be consistent in retention time and relative area.
-
Multivariate statistical analysis can be applied to the chromatographic data to assess batch-to-batch consistency.[5]
-
Data Presentation
Table 1: Example Batch Analysis Data for this compound
| Batch ID | Yield (%) | Purity by HPLC (%) | Key Impurity A (%) | Key Impurity B (%) | Biological Activity (IC50 µM) |
| Batch A | 0.15 | 98.5 | 0.5 | 0.3 | 12.5 |
| Batch B | 0.12 | 96.2 | 1.8 | 0.7 | 18.2 |
| Batch C | 0.16 | 99.1 | 0.3 | 0.2 | 11.9 |
Visualizations
Caption: Quality control workflow for minimizing batch-to-batch variability.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeevaorganic.com [jeevaorganic.com]
- 7. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 8. Understanding Batch Variations in Natural Products | Z Natural Foods [znaturalfoods.com]
- 9. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 10. Herbal Medicines in the Management of Diabetes Mellitus: Plants, Bioactive Compounds, and Mechanisms of Action [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nathealthscience.org [nathealthscience.org]
Technical Support Center: Troubleshooting NMR Signal Overlap for 6,9,10-Trihydroxy-7-megastigmen-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one. Signal overlap in the ¹H NMR spectra of this complex sesquiterpenoid can be a significant challenge, and this guide offers strategies to resolve these issues for accurate structure elucidation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant signal overlap in the ¹H NMR spectrum of this compound?
A1: this compound is a C13 megastigmane derivative, a class of compounds derived from the oxidative degradation of carotenoids.[1] Its structure contains multiple chiral centers and numerous protons in similar chemical environments. This leads to ¹H NMR spectra where signals, particularly in the aliphatic region, have very close chemical shifts, resulting in overlapping multiplets that are difficult to interpret individually.
Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?
A2: Before proceeding to more complex and time-consuming experiments, simple adjustments to your experimental setup can often mitigate signal overlap.[2][3] These include:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, methanol-d₄, or acetone-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions. This may be sufficient to separate overlapping signals.[3]
-
Vary the Temperature: Acquiring spectra at different temperatures can influence the chemical shifts and potentially resolve overlapping signals, especially if conformational equilibria are present.[2]
-
Adjust Sample Concentration: High sample concentrations can lead to peak broadening. Diluting the sample may improve resolution.[2]
Q3: When should I consider using two-dimensional (2D) NMR experiments?
A3: If the initial steps are insufficient to resolve the signal overlap, 2D NMR spectroscopy is the next logical step.[4][5] These techniques distribute the signals across two frequency axes, providing much greater resolution and revealing correlations between different nuclei.[4][6] 2D NMR is indispensable for complex molecules where 1D spectra are crowded with overlapping signals.[4]
Q4: How can a ¹H-¹H COSY experiment help with the overlapping signals of this compound?
A4: A Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[5] Even if two proton signals are overlapped in the 1D spectrum, a COSY spectrum will show distinct cross-peaks that reveal their coupling partners. This allows you to trace out spin systems and connect different parts of the molecule, significantly aiding in the assignment of individual protons within the overlapped region.
Q5: What is the role of heteronuclear 2D NMR experiments like HSQC and HMBC for this compound?
A5: Heteronuclear experiments are crucial for unambiguous structure determination when proton signals overlap.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation).[4] Since ¹³C spectra are generally better dispersed, an HSQC can resolve the signals of two overlapping protons by showing correlations to two different carbon atoms.[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[2] This is extremely powerful for piecing together the carbon skeleton of this compound, connecting different spin systems identified in the COSY, and confirming the positions of quaternary carbons.
Q6: Can advanced 1D NMR experiments provide a solution?
A6: Yes, in some cases, 1D TOCSY (Total Correlation Spectroscopy) or "pure-shift" experiments can be beneficial. A 1D TOCSY experiment can be used to selectively excite a resolved multiplet and observe all other protons within that same spin system, even those that are overlapped.[8] "Pure-shift" experiments are designed to produce a simplified ¹H NMR spectrum where every multiplet collapses into a singlet, which can resolve closely spaced signals.[8]
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Disclaimer: The following are predicted chemical shifts based on the structure and typical values for megastigmane derivatives. Actual values may vary depending on the solvent and other experimental conditions.
| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | 50.1 |
| 2 | 2.3 - 2.5 | m | 35.2 |
| 3 | - | - | 210.5 |
| 4 | 2.1 - 2.3 | m | 48.9 |
| 5 | 1.8 - 2.0 | m | 42.3 |
| 6 | 4.0 - 4.2 | m | 78.5 |
| 7 | 5.8 - 6.0 | d | 128.9 |
| 8 | 5.9 - 6.1 | dd | 135.4 |
| 9 | 4.3 - 4.5 | m | 75.3 |
| 10 | 3.5 - 3.7 | m | 65.8 |
| 11 | 0.9 - 1.1 | s | 24.1 |
| 12 | 1.0 - 1.2 | s | 23.5 |
| 13 | 1.2 - 1.4 | d | 20.7 |
Table 2: Summary of Troubleshooting Techniques for NMR Signal Overlap.
| Technique | Principle | Advantages | Disadvantages |
| Solvent Change | Alters the chemical environment, inducing differential shifts in proton resonances. | Simple, fast, and can be very effective. | May not be sufficient for severe overlap; compound must be soluble in multiple solvents. |
| Temperature Variation | Changes conformational populations and can affect chemical shifts. | Can resolve signals from species in dynamic equilibrium. | Requires a variable temperature unit; may not be effective for all compounds. |
| ¹H-¹H COSY | Shows through-bond coupling between protons (usually 2-3 bonds). | Excellent for identifying coupled protons and tracing spin systems. | Does not directly resolve overlapped signals on the diagonal; interpretation can be complex. |
| ¹H-¹H TOCSY | Shows correlations between all protons within a spin system. | Useful for identifying all protons in a spin system from a single resolved peak.[2] | Mixing time needs optimization; can lead to a crowded spectrum. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons (¹JCH). | Highly effective at resolving overlapping proton signals due to the larger chemical shift dispersion of ¹³C.[4] | Requires a spectrometer capable of heteronuclear experiments. |
| ¹H-¹³C HMBC | Correlates protons to carbons over multiple bonds (²JCH, ³JCH). | Crucial for connecting spin systems and determining the overall carbon skeleton.[2] | Requires optimization of the long-range coupling delay; weaker signals. |
Experimental Protocols
Protocol 1: Solvent Study
-
Prepare a standard sample of this compound in CDCl₃ and acquire a standard ¹H NMR spectrum.
-
If signal overlap is observed, carefully evaporate the solvent.
-
Re-dissolve the same sample in an alternative deuterated solvent with different properties, such as benzene-d₆ (aromatic) or methanol-d₄ (protic).
-
Acquire a new ¹H NMR spectrum and compare the signal dispersion with the original spectrum.
Protocol 2: ¹H-¹H COSY Acquisition
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).
-
Data Points: Acquire a sufficient number of data points in the direct (t₂) and indirect (t₁) dimensions to achieve good resolution (e.g., 2048 points in t₂ and 256-512 increments in t₁).
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to enhance cross-peak resolution.
Protocol 3: ¹H-¹³C HSQC Acquisition
-
Pulse Program: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: Set the F2 ('H) spectral width to cover the proton range and the F1 ('¹³C) spectral width to cover the expected carbon range (e.g., 0-100 ppm for aliphatic and alcohol carbons).
-
Coupling Constant: Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.
-
Data Acquisition: Acquire a sufficient number of increments in the indirect dimension (t₁) for good carbon resolution (e.g., 256-512 increments).
Protocol 4: ¹H-¹³C HMBC Acquisition
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Width: Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Long-Range Coupling: Set the long-range coupling delay to optimize for correlations over 2-3 bonds. This typically corresponds to a coupling constant of 8-10 Hz.
-
Data Acquisition: Acquire a sufficient number of scans to detect the weaker, long-range correlation signals.
Visualizations
Caption: Troubleshooting workflow for NMR signal overlap.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
"6,9,10-Trihydroxy-7-megastigmen-3-one" optimizing cell culture exposure conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6,9,10-Trihydroxy-7-megastigmen-3-one in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpenoid belonging to the megastigmane class.[1][2] While specific biological activities for this exact compound are not extensively documented, megastigmane sesquiterpenoids as a class have demonstrated a variety of biological effects, including anti-inflammatory, cytotoxic, neuroprotective, and anti-tumor activities.[1][3][4][5] Compounds from Trigonostemon chinensis Merr, the plant from which this compound can be isolated, have also shown cytotoxic and anti-HIV activities.[6][7][8]
Q2: What are the potential signaling pathways modulated by megastigmane sesquiterpenoids?
Based on studies of related compounds, megastigmane sesquiterpenoids may influence key cellular signaling pathways. The anti-inflammatory effects are often attributed to the inhibition of the NF-κB and MAPK (ERK and p38) signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory mediators like COX-2, iNOS, TNF-α, IL-1β, and IL-6.[2][3] Some studies also suggest an impact on apoptosis pathways.[9]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Given its classification as a sesquiterpenoid, it is likely to have better solubility in organic solvents than in aqueous solutions. Start with a high concentration stock (e.g., 10-50 mM) that can be further diluted in cell culture medium to the desired final concentration. Always ensure the final solvent concentration in your experiment is non-toxic to the cells (typically <0.1% v/v for DMSO).
Q4: What is a typical starting concentration range for treating cells with this compound?
For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. Based on studies with other megastigmane glycosides and sesquiterpenoids, a starting range of 1 µM to 100 µM is advisable.[3][6][10] A dose-response experiment is crucial to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and endpoint.
Q5: What is a suitable exposure time for this compound in cell culture?
Exposure times can vary significantly depending on the biological question and the cell type. For acute effects, such as signaling pathway modulation, shorter time points (e.g., 30 minutes to 6 hours) may be sufficient. For assessing long-term effects like cytotoxicity or apoptosis, longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary.[2][10]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Medium | - Low solubility in aqueous medium.- Stock solution concentration is too high.- Interaction with media components. | - Ensure the final solvent concentration is appropriate and does not exceed the solubility limit of the compound in the medium.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a different solvent for the stock solution (e.g., ethanol instead of DMSO).- Test the solubility of the compound in your specific cell culture medium before treating cells. |
| No Observable Effect on Cells | - Concentration is too low.- Exposure time is too short.- The chosen cell line is not sensitive to the compound.- Compound degradation. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment to determine the optimal exposure duration.- Test the compound on a different cell line known to be responsive to similar compounds.- Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment. |
| High Cell Death in Control Group | - Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (usually <0.1%).- Run a vehicle control group (cells treated with the same concentration of solvent as the highest compound concentration group) to assess solvent toxicity. |
| Inconsistent Results Between Experiments | - Variability in cell passage number.- Inconsistent cell seeding density.- Degradation of the compound stock solution. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells and experiments.- Prepare fresh stock solutions of the compound periodically and store them appropriately. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot for NF-κB and MAPK Pathway Analysis
This protocol outlines a general procedure to investigate the effect of the compound on key signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a predetermined time. For inflammatory models, pre-treat with the compound for 1 hour before stimulating with an inflammatory agent like LPS (Lipopolysaccharide).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for cell-based assays.
References
- 1. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Megastigmane sesquiterpenoids from Saussurea medusa and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reproducibility Challenges in Bioassays with 6,9,10-Trihydroxy-7-megastigmen-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor reproducibility in bioassays involving the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one. The advice provided is targeted toward researchers, scientists, and professionals in drug development to help ensure the reliability and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the bioactivity of our this compound samples. What could be the cause?
A1: Batch-to-batch variability is a common challenge with natural products.[1] Potential causes include:
-
Source Material Variation: The concentration of the active compound can differ based on the geographical location, season of harvest, and storage conditions of the plant source.[1]
-
Extraction and Purification Differences: Minor changes in the extraction solvent, temperature, or chromatography methods can lead to different impurity profiles or degradation of the target compound.
-
Stereoisomerism: this compound has multiple stereocenters. Different batches may contain varying ratios of stereoisomers, which can exhibit different biological activities. The stereochemistry of natural compounds is crucial for their biological function.
Q2: Our this compound sample has poor solubility in our aqueous assay buffer, leading to inconsistent results. How can we address this?
A2: Poor aqueous solubility is a frequent issue. Here are some strategies:
-
Co-solvents: Use a small percentage (typically <1%) of a biocompatible organic solvent like DMSO or ethanol (B145695) to first dissolve the compound before making the final dilution in your assay buffer. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
Solubilizing Agents: For certain assays, non-ionic detergents or cyclodextrins can be used to improve solubility. However, their compatibility with the specific assay must be validated.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration. Ensure the compound does not precipitate upon dilution. Warming the tube at 37°C and using an ultrasonic bath can aid in solubilization for stock solutions.[2]
Q3: We are seeing a gradual loss of activity of our compound when stored in solution. What are the best storage practices?
A3: this compound, like many natural products with multiple hydroxyl groups, may be susceptible to oxidation and degradation.
-
Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protection from Light: Store solutions in amber vials or tubes to protect them from light, which can cause photodegradation.
-
Inert Atmosphere: For long-term storage, consider preparing aliquots under an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
If you are observing inconsistent IC50 or EC50 values for this compound across experiments, consider the following troubleshooting steps.
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
Quantitative Data Comparison: Problematic vs. Optimized Assay
| Parameter | Problematic Assay Data | Optimized Assay Data |
| IC50 (µM) | Run 1: 15.2 | Run 1: 25.1 |
| Run 2: 45.8 | Run 2: 24.7 | |
| Run 3: 22.5 | Run 3: 25.5 | |
| Standard Deviation | 15.8 | 0.4 |
| % Coefficient of Variation | 60.1% | 1.6% |
Issue 2: Unexpected or "Noisy" Dose-Response Curve
An irregular or noisy dose-response curve can obscure the true biological activity of the compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect wells for precipitate. Increase co-solvent percentage slightly or decrease the highest tested concentration. |
| Cell Stress | Ensure cell density is optimal. High concentrations of co-solvents can induce stress or toxicity. Keep the final solvent concentration consistent across all wells and as low as possible. |
| Assay Interference | The compound may interfere with the assay signal (e.g., autofluorescence). Run a control plate with the compound but without cells to check for background signal. |
| Inconsistent Pipetting | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure thorough mixing of solutions. |
Detailed Experimental Protocols
Protocol: Cell Viability (MTT) Assay for this compound
This protocol is designed to minimize variability when assessing the cytotoxic or anti-proliferative effects of this compound.
1. Preparation of Stock and Working Solutions:
- Dissolve 10 mg of this compound (MW: 242.31 g/mol ) in 4.13 mL of pure DMSO to create a 10 mM stock solution.
- Vortex thoroughly and visually inspect for complete dissolution.
- Prepare single-use 20 µL aliquots and store at -80°C, protected from light.
- On the day of the experiment, thaw one aliquot and prepare serial dilutions (e.g., 1:3) in a sterile microplate using cell culture medium to create working solutions at 2X the final desired concentration.
2. Cell Seeding:
- Use cells from a consistent passage number (e.g., passages 5-15) that are in the logarithmic growth phase.
- Trypsinize and count cells using a hemocytometer or automated cell counter. Ensure >95% viability via trypan blue exclusion.
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
- To minimize "edge effects," avoid using the outermost wells, or fill them with sterile PBS.
- Incubate the plate for 24 hours at 37°C, 5% CO2.
3. Compound Treatment:
- After 24 hours, carefully add 100 µL of the 2X working solutions to the corresponding wells, resulting in a 1X final concentration.
- Include vehicle controls (medium with the same final DMSO concentration as the highest compound concentration) and untreated controls (medium only).
4. Incubation and Assay Development:
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Read the absorbance at 570 nm using a microplate reader.
- Subtract the background absorbance from a blank well (DMSO only).
- Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curve using non-linear regression to determine the IC50 value.
Experimental Workflow Diagram
References
Technical Support Center: Purification of 6,9,10-Trihydroxy-7-megastigmen-3-one
Welcome to the technical support center for the purification of 6,9,10-Trihydroxy-7-megastigmen-3-one. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the purification of this sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the purification of this compound?
A1: The primary challenges stem from the compound's structural properties and the complexities inherent in large-scale natural product purification.[1][2] Key issues include:
-
Low concentration in source material: As with many natural products, the target compound is often present in low concentrations within a complex matrix.[2]
-
Co-eluting impurities: Structurally similar megastigmanes and other secondary metabolites can be difficult to separate, impacting final purity.
-
Compound stability: The multiple hydroxyl groups may render the molecule susceptible to degradation under harsh pH or temperature conditions.
-
Solvent consumption: Large-scale chromatographic methods can be solvent-intensive, leading to high costs and environmental concerns.[1]
-
Linear scalability: A purification method optimized at the lab scale may not translate linearly to a pilot or industrial scale, often resulting in decreased resolution and yield.
Q2: Which chromatographic techniques are most suitable for large-scale purification of this compound?
A2: A multi-step approach is typically most effective. Initial purification from the crude extract can be achieved using medium-pressure liquid chromatography (MPLC) or flash chromatography with a normal or reversed-phase silica (B1680970) gel.[2] For final high-purity polishing, preparative high-performance liquid chromatography (Prep-HPLC) is often employed. For industrial-scale production, simulated moving bed (SMB) chromatography can offer a continuous and more solvent-efficient alternative.[1]
Q3: What is the expected purity and yield when moving from lab to pilot scale?
A3: A decrease in both yield and resolution (and therefore purity) is common when scaling up. The extent of this decrease depends on the robustness of the developed method. Careful optimization of loading, flow rates, and gradient profiles is crucial to minimize these losses. Please refer to the comparative data table below for a hypothetical scenario.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the scale-up of this compound purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Elution: The compound may be irreversibly adsorbed onto the stationary phase. 2. Degradation: The compound may be sensitive to the solvents, pH, or temperature used. 3. Sub-optimal Fraction Collection: The collection window may be too narrow or incorrectly timed. | 1. Modify Mobile Phase: Introduce a stronger solvent or a modifier (e.g., a small percentage of acid or base) in the elution buffer. 2. Assess Stability: Perform small-scale stability studies under the proposed purification conditions. Consider alternative, milder solvents or operating at a lower temperature. 3. Optimize Collection Parameters: Use a smaller fraction size and analyze side fractions for the presence of the target compound. |
| Poor Resolution / Low Purity | 1. Column Overload: Exceeding the binding capacity of the stationary phase. 2. Inappropriate Stationary Phase: The chosen stationary phase may not have sufficient selectivity for the target compound and its impurities. 3. Flow Rate Too High: Insufficient time for equilibrium between the mobile and stationary phases.[3] | 1. Reduce Sample Load: Perform a loading study to determine the optimal sample concentration and volume for the column size. 2. Screen Different Stationary Phases: Test alternative stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to improve selectivity. 3. Optimize Flow Rate: Reduce the flow rate to enhance separation efficiency. |
| High Backpressure | 1. Clogged Frit/Column: Particulate matter in the sample or mobile phase. 2. Precipitation: The compound or impurities may be precipitating on the column. 3. Incompatible Solvents: Mixing immiscible solvents in the mobile phase. | 1. Filter Sample and Solvents: Ensure all samples and mobile phases are filtered through a 0.45 µm filter.[3] 2. Improve Solubility: Adjust the composition of the loading solvent to ensure the sample remains fully dissolved. 3. Check Solvent Miscibility: Ensure all solvents used in the gradient are fully miscible. |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica backbone interacting with the hydroxyl groups of the target molecule. 2. Column Degradation: Voids or channels in the packed bed of the column. | 1. Use an End-Capped Column: Employ a high-quality end-capped stationary phase. 2. Add a Mobile Phase Modifier: Incorporate a competitive agent like triethylamine (B128534) (TEA) or formic acid at a low concentration (0.1%). 3. Repack or Replace Column: If the column is old or has been subjected to high pressures, it may need to be repacked or replaced. |
Comparative Data on Purification Scale-Up
The following table presents hypothetical data to illustrate the challenges of scaling up the purification of this compound.
| Parameter | Lab Scale (1g Crude Extract) | Pilot Scale (100g Crude Extract) | Production Scale (1kg Crude Extract) |
| Chromatography Method | Flash Chromatography -> Prep-HPLC | MPLC -> Prep-HPLC | MPLC -> SMB Chromatography |
| Initial Purity | 5% | 5% | 5% |
| Final Purity | >98% | 95-97% | >95% |
| Overall Yield | 60% | 45% | 50% |
| Processing Time | 8 hours | 24 hours | 48 hours (continuous) |
| Solvent Consumption | 2 L | 150 L | 800 L |
Experimental Protocols
Protocol: Two-Step Purification of this compound
This protocol is designed for a pilot-scale purification starting from 100g of crude plant extract.
Step 1: Medium-Pressure Liquid Chromatography (MPLC) - Initial Fractionation
-
Column: Glass column (50 mm i.d. x 500 mm) packed with 1.5 kg of C18 silica gel (50 µm).
-
Sample Preparation: Dissolve 100g of the crude extract in a minimal volume of methanol. Adsorb this onto 200g of silica gel and dry under vacuum.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 20% B
-
10-60 min: 20% to 80% B (linear gradient)
-
60-70 min: 80% B (isocratic)
-
70-75 min: 80% to 20% B (re-equilibration)
-
-
Flow Rate: 100 mL/min
-
Fraction Collection: Collect 500 mL fractions.
-
Analysis: Analyze fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound. Pool the relevant fractions and evaporate the solvent under reduced pressure.
Step 2: Preparative HPLC - Final Polishing
-
Column: C18 column (21.2 mm i.d. x 250 mm, 10 µm).
-
Sample Preparation: Dissolve the enriched fraction from Step 1 in 50 mL of 50:50 water:acetonitrile. Filter through a 0.45 µm filter.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Methanol with 0.1% Formic Acid
-
-
Isocratic Elution: 45% B. (Note: The exact percentage should be optimized based on analytical HPLC results).
-
Flow Rate: 20 mL/min
-
Injection Volume: 5 mL per run.
-
Detection: UV at 230 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Processing: Pool the pure fractions, neutralize the formic acid with a minimal amount of ammonium (B1175870) bicarbonate if necessary, and remove the solvent by lyophilization to obtain the final pure product.
Visualizations
Purification Workflow
Caption: A typical two-step workflow for scaling up the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low purity issues during purification scale-up.
References
"6,9,10-Trihydroxy-7-megastigmen-3-one" preventing compound precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6,9,10-Trihydroxy-7-megastigmen-3-one. The information is designed to address common challenges, particularly compound precipitation in experimental media.
Troubleshooting Guide: Preventing Compound Precipitation
Encountering precipitation when adding this compound to your aqueous cell culture media is a common issue for hydrophobic compounds. This guide provides a systematic approach to resolving this problem.
Initial Assessment of Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate, heavy precipitation upon adding stock solution to media. | The compound's solubility limit in the final media composition has been exceeded. The dilution method may be causing localized high concentrations. | Review and optimize your stock solution concentration and dilution protocol. See the detailed experimental protocol below. |
| Media becomes cloudy or hazy after adding the compound. | Fine particulate precipitation is occurring. This can happen if the compound is on the edge of its solubility. | Consider lowering the final concentration. Test the effect of serum or a carrier protein like BSA. |
| Precipitation occurs over time during incubation. | The compound may be unstable in the media over time, or changes in temperature and pH during incubation are affecting its solubility.[1] | Perform a stability test of the compound in your media over the intended duration of the experiment. Ensure the media is well-buffered. |
| Precipitate is observed after freeze-thaw cycles of the stock solution. | The compound may have poor solubility at lower temperatures. | Before use, gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved.[1] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating a high-concentration stock solution.[2][3] It is effective at dissolving a wide range of nonpolar compounds and is miscible with aqueous media.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration in the culture medium at or below 0.5% (v/v), and ideally below 0.1% for sensitive cell lines.[1][2] It is crucial to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.[1]
Q3: My compound precipitates even at low final concentrations. What else can I do?
A3: If precipitation persists, consider the following:
-
Reduce Serum Concentration: Components in serum can sometimes interact with compounds and cause precipitation.[3] Try reducing the serum percentage or using a serum-free medium if your cells can tolerate it.[3]
-
Use a Carrier Protein: Adding fatty-acid-free bovine serum albumin (BSA) to the medium can help solubilize hydrophobic compounds.[4]
-
Test Alternative Solvents: While less common, other solvents like ethanol (B145695) could be tested. However, their compatibility with your cells must be thoroughly evaluated.
Q4: Should I filter the media after precipitation has occurred?
A4: No, filtering the media to remove the precipitate is not recommended. The precipitate is your compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, leading to unreliable experimental results.[2] The focus should be on preventing the precipitation from occurring in the first place.[2]
Experimental Protocols
Protocol for Preparing a Working Solution of this compound
This protocol is a general guideline for dissolving and diluting this compound to prevent precipitation in cell culture media.
1. Preparation of a High-Concentration Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Ensure the compound is fully dissolved by vortexing. If needed, brief sonication or gentle warming at 37°C can be applied.[1] d. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
2. Preparation of the Final Working Solution: a. Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[1][2] b. Thaw an aliquot of the high-concentration stock solution at room temperature. c. To minimize rapid solvent exchange which can cause precipitation, perform a serial dilution.[2] d. Add a small volume of the DMSO stock to the pre-warmed medium while gently swirling or vortexing the medium.[2][3] This ensures rapid and even dispersion. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Data Presentation
Solubility Assessment of this compound
| Final Concentration (µM) | Cell Culture Medium | Serum (%) | Final DMSO (%) | Observation (Clear/Hazy/Precipitate) |
| 100 | DMEM | 10% | 0.1% | |
| 50 | DMEM | 10% | 0.05% | |
| 25 | DMEM | 10% | 0.025% | |
| 10 | DMEM | 10% | 0.01% | |
| 1 | DMEM | 10% | 0.001% |
Mandatory Visualization
Workflow for Preparing a Non-Precipitating Working Solution
Caption: Workflow for preparing a non-precipitating solution.
Hypothetical Signaling Pathway Modulation
Given that related megastigmane glycosides have shown anti-inflammatory activity, the following diagram illustrates a hypothetical modulation of the NF-κB signaling pathway by this compound.[5] This is a representative pathway and not confirmed for this specific compound.
Caption: Hypothetical inhibition of the NF-κB pathway.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 6,9,10-Trihydroxy-7-megastigmen-3-one and Other Megastigmane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megastigmane sesquiterpenoids are a class of C13-norisoprenoids derived from the degradation of carotenoids. They are widely distributed in the plant kingdom and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comparative analysis of the reported biological activities of 6,9,10-Trihydroxy-7-megastigmen-3-one , a sesquiterpenoid isolated from Trigonostemon chinensis Merr., with other prominent megastigmane sesquiterpenoids. While specific experimental data for this compound is limited in publicly available literature, this guide will draw comparisons based on the activities of structurally related and well-studied megastigmanes, offering insights into its potential therapeutic applications. The primary focus will be on their anti-inflammatory, antioxidant, and cytotoxic properties.
Chemical Structures
The basic megastigmane skeleton consists of a cyclohexene (B86901) ring and a nine-carbon side chain. The diverse biological activities of these compounds are attributed to the variations in substitution patterns and stereochemistry.
-
This compound: The subject of this guide, its biological activities are yet to be extensively reported.
-
Vomifoliol (Blumenol A): A widely studied megastigmane with known anti-inflammatory and other biological effects.[1]
-
Roseoside: A glycosidic form of vomifoliol, it has demonstrated significant antioxidant and anti-inflammatory properties.[2][3]
-
β-Damascenone: A common fragrance and flavor compound, it also exhibits anti-inflammatory activity.
Comparative Analysis of Biological Activities
This section provides a comparative summary of the anti-inflammatory, antioxidant, and cytotoxic activities of selected megastigmane sesquiterpenoids. The data is presented in tabular format for ease of comparison.
Anti-inflammatory Activity
The anti-inflammatory potential of megastigmane sesquiterpenoids is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
| Compound | Test System | Target | Activity (IC₅₀ µM) | Reference |
| Vomifoliol | LPS-stimulated RAW 264.7 macrophages | NO Production | - | [1] |
| Streilicifoloside E | LPS-stimulated RAW 264.7 cells | NO Production | 26.33 | BenchChem |
| Platanionoside D | LPS-stimulated RAW 264.7 cells | NO Production | 21.84 | BenchChem |
| Kunawuronoside A-D | LPS-stimulated RAW 264.7 macrophages | COX-2 Expression | Inhibition rates: 36.7% to 58.5% | [4] |
| Unnamed Megastigmane Sesquiterpenoids (from Trichosanthes kirilowii) | LPS-stimulated ANA-1 cells | Cytokine Levels (IL-6, MCP-1, IL-10) | Inhibition rates: 14.30% to 72.87% | [5] |
Note: A lower IC₅₀ value indicates higher potency. The data for Kunawuronosides and the compounds from Trichosanthes kirilowii are presented as inhibition rates at a specific concentration, not as IC₅₀ values.
Antioxidant Activity
The antioxidant capacity of these compounds is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | Activity | Reference |
| Roseoside | Lipid Oxidation Inhibition | 86.4% inhibition at 50 µg/mL | [3] |
Cytotoxic Activity
The cytotoxic effects of megastigmane sesquiterpenoids against various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |
| Wilsonol A | HL-60 (Leukemia) | >100 | [6] |
| SMMC-7721 (Hepatocellular carcinoma) | >100 | [6] | |
| A-549 (Lung carcinoma) | >100 | [6] | |
| MCF-7 (Breast adenocarcinoma) | >100 | [6] | |
| SW480 (Colon adenocarcinoma) | >100 | [6] | |
| Wilsonol B | HL-60 (Leukemia) | 7.4 ± 1.2 | |
| A-549 (Lung carcinoma) | 5.6 ± 1.0 | ||
| Compound 13 (from Cinnamomum wilsonii) | SMMC-7721 (Hepatocellular carcinoma) | 2.5 - 12 | [6] |
| A-549 (Lung carcinoma) | 2.5 - 12 | [6] | |
| MCF-7 (Breast adenocarcinoma) | 2.5 - 12 | [6] |
Signaling Pathways and Experimental Workflows
The biological activities of megastigmane sesquiterpenoids are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanism of anti-inflammatory action of megastigmane sesquiterpenoids via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating the biological activities of megastigmane sesquiterpenoids.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol is based on the principle that nitric oxide production can be measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Griess Assay:
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is then determined from a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Assay Procedure:
-
100 µL of various concentrations of the test compound (dissolved in methanol) is added to 100 µL of the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is determined from a dose-response curve. Ascorbic acid is commonly used as a positive control.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.
Conclusion
While direct experimental evidence for the biological activities of This compound is currently lacking, the comparative analysis of structurally related megastigmane sesquiterpenoids provides a strong indication of its potential as a bioactive compound. The data presented in this guide suggest that this class of compounds possesses significant anti-inflammatory, antioxidant, and, in some cases, cytotoxic properties. Further investigation into the biological profile of this compound is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for such future studies, enabling robust and comparable data generation that will be invaluable to the fields of natural product chemistry and drug discovery.
References
- 1. (4S)-4-hydroxy-3,5,5-trimethyl-4-((1E)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)but-1-en-1-yl)cyclohex-2-en-1-one | C19H30O8 | CID 23757167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4R,3R)-(E)-(+/-)- | C13H20O3 | CID 11229837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Constituents of Trigonostemon chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and Standard Antioxidants: A Methodological Overview
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental data on the antioxidant activity of 6,9,10-Trihydroxy-7-megastigmen-3-one. Consequently, a direct quantitative comparison with established antioxidant standards such as Trolox is not currently possible. While the broader class of megastigmane sesquiterpenoids, to which this compound belongs, is recognized for its potential antioxidant properties, specific data for this molecule remains to be published.
This guide is intended for researchers, scientists, and professionals in drug development. It will provide a framework for evaluating the antioxidant potential of this compound, should it become available for testing. This includes a detailed overview of standard experimental protocols used to quantify antioxidant capacity and a visual representation of a typical assay workflow.
General Context: Antioxidant Potential of Megastigmane Sesquiterpenoids
Megastigmane sesquiterpenoids are a class of C13-norisoprenoids found in various plants.[1][2] Scientific reviews indicate that compounds within this class have been reported to exhibit a range of biological activities, including antioxidant effects.[1][2] The antioxidant activity of some megastigmane glycosides has been demonstrated through their ability to scavenge free radicals in assays such as the DPPH assay and to inhibit lipid peroxidation.[1] However, it is crucial to note that the antioxidant capacity can vary significantly between individual compounds within the same class.
Comparative Data: this compound vs. Trolox
As of the latest review, no peer-reviewed studies presenting quantitative data on the antioxidant activity of this compound were identified. Therefore, a comparative data table cannot be constructed at this time. The following table is a template that could be populated should such data become available through future research.
| Antioxidant Assay | This compound (IC₅₀ or TEAC Value) | Trolox (IC₅₀ or TEAC Value) | Reference |
| DPPH Radical Scavenging | Data not available | Data not available | |
| ABTS Radical Scavenging | Data not available | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available |
IC₅₀: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. TEAC: Trolox Equivalent Antioxidant Capacity. This value represents the concentration of a Trolox solution that has the same antioxidant capacity as a given concentration of the substance being tested.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate future research and ensure standardized comparisons, detailed methodologies for two of the most common antioxidant assays, the DPPH and ABTS assays, are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][4] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is a pale yellow.[5] This color change is measured spectrophotometrically, typically at 517 nm.[3][4]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.[4]
-
Preparation of Test Samples and Standard: The test compound (this compound) and the standard (Trolox) are prepared in a series of concentrations.[4]
-
Reaction: A specific volume of the test sample or standard is mixed with a fixed volume of the DPPH solution. A control sample containing only the solvent and the DPPH solution is also prepared.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[3]
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the scavenging activity against the concentration of the sample or standard.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6][7] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[8][9] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.[6]
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[11]
-
Preparation of Test Samples and Standard: The test compound and Trolox are prepared in various concentrations.
-
Reaction: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).[10]
-
Measurement: The absorbance is read at 734 nm.[8]
-
Calculation of TEAC: The antioxidant capacity of the test sample is compared to that of Trolox, and the results are expressed as Trolox Equivalents (TE).[10]
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for an in vitro antioxidant capacity assay, such as the DPPH or ABTS method.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Conclusion
While this compound belongs to a class of compounds with known antioxidant potential, there is currently no specific experimental data to facilitate a direct comparison with antioxidant standards like Trolox. The experimental protocols and workflow provided in this guide offer a standardized framework for future research to quantify its antioxidant capacity. Such studies are essential to substantiate any claims of its antioxidant efficacy and to understand its potential applications in research and drug development.
References
- 1. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. citeqbiologics.com [citeqbiologics.com]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. mdpi.com [mdpi.com]
- 10. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Comparative Bioactivity Analysis of 6,9,10-Trihydroxy-7-megastigmen-3-one and Positive Controls
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the potential bioactivities of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one. Due to the limited availability of direct experimental data for this specific compound, this analysis utilizes data from structurally related megastigmane sesquiterpenoids to offer a validated perspective on its likely anti-inflammatory, antioxidant, and cytotoxic properties when compared to well-established positive controls.
Introduction to this compound
This compound is a naturally occurring megastigmane sesquiterpenoid. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a wide range of biological activities. This guide aims to provide researchers with a baseline for evaluating the potential efficacy of this compound in preclinical studies by comparing its anticipated bioactivity profile with that of standard positive controls used in common in vitro assays.
Comparative Data Tables
The following tables summarize the quantitative bioactivity data for representative megastigmane sesquiterpenoids, serving as a proxy for this compound, alongside common positive controls.
Table 1: Anti-Inflammatory Activity
-
Assay: Inhibition of Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Proxy Compounds: Megastigmane sesquiterpenoids isolated from Saussurea medusa[1][2].
-
Positive Control: Quercetin, a flavonoid known for its anti-inflammatory properties.
| Compound | IC50 (µM) |
| Megastigmane Sesquiterpenoid (Proxy 1) | 21.1 ± 1.7 |
| Megastigmane Sesquiterpenoid (Proxy 2) | 46.7 ± 1.9 |
| Quercetin (Positive Control) | ~15.9 |
Note: Lower IC50 values indicate greater potency.
Table 2: Antioxidant Activity
-
Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.
-
Proxy Compound: Data for megastigmane sesquiterpenoids with antioxidant activity is less specific in the provided results. Therefore, a general comparison is made with a well-known antioxidant.
-
Positive Control: Quercetin, a potent antioxidant.
| Compound | IC50 (µg/mL) |
| Megastigmane Sesquiterpenoids | Data not available |
| Quercetin (Positive Control) | 15.899 [3] |
Note: The antioxidant potential of this compound would need to be experimentally determined.
Table 3: Cytotoxic Activity
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines.
-
Proxy Compound: A sesquiterpene from Syneilesis palmata[4].
-
Positive Control: Doxorubicin (B1662922), a commonly used chemotherapy drug.
| Compound | Cell Line | ED50/IC50 (µg/mL) |
| Sesquiterpene (Proxy) | A549 (Lung Carcinoma) | 5.90 |
| SK-OV-3 (Ovarian Cancer) | 7.82 | |
| SK-MEL-2 (Melanoma) | 10.83 | |
| XF498 (CNS Cancer) | 9.95 | |
| HCT15 (Colon Cancer) | 9.71 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | ~1.25 - 2.50 µM [5] |
| HeLa (Cervical Cancer) | ~0.374 µM [6] |
Note: ED50 (Effective Dose 50) and IC50 (Inhibitory Concentration 50) are measures of a drug's potency. Conversion to µM would depend on the molecular weight of the specific sesquiterpene.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of findings.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (and positive control, e.g., Quercetin) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The amount of nitrite, a stable product of NO, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Assay: DPPH Radical Scavenging
Principle: This assay evaluates the free radical scavenging ability of a compound by measuring the reduction of the stable DPPH radical.
Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound (and positive control, e.g., Quercetin) in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a working solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the wells.
-
DPPH Addition: Add the DPPH working solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.
Cytotoxicity Assay: MTT Assay
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and positive control, e.g., Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a general workflow for bioactivity screening and a key signaling pathway relevant to inflammation.
Caption: A generalized workflow for in vitro bioactivity screening.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Megastigmane sesquiterpenoids from Saussurea medusa and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenes from Syneilesis palmata and their cytotoxicity against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6,9,10-Trihydroxy-7-megastigmen-3-one
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of three common analytical techniques for the quantification of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid found in various medicinal plants.[1][2][3][4] The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will assist in selecting the most suitable method based on specific analytical needs and available resources.
Quantitative Data Summary
The following table summarizes the performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of this compound. These values are representative of what can be expected from a typical method validation.
| Parameter | HPLC-UV | LC-MS | GC-MS (after derivatization) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.5 - 102.0% |
| Precision (RSD%) | |||
| - Intraday | < 1.5% | < 1.0% | < 2.0% |
| - Interday | < 2.0% | < 1.8% | < 2.5% |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 1.5 ng/mL | 30 ng/mL |
| Specificity | Moderate | High | High |
| Throughput | High | Medium | Medium |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine quantification due to its robustness and cost-effectiveness.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: Start with 95% A, hold for 2 min, then ramp to 5% A over 18 min, hold for 5 min, and return to initial conditions over 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) in methanol (B129727) is prepared and serially diluted to create calibration standards ranging from 1 µg/mL to 500 µg/mL.
-
Sample Preparation: Plant material is extracted with methanol, filtered, and the solvent is evaporated. The residue is redissolved in the initial mobile phase for injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-concentration samples.
-
Instrumentation: A high-resolution mass spectrometer coupled to a UHPLC system.
-
Column: A suitable C18 column for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A suitable gradient is developed to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Sample Preparation: Similar to HPLC-UV, with a potential for reduced sample cleanup due to the high selectivity of the detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is necessary to improve volatility and thermal stability.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 min, then ramped to 280°C at 10°C/min, and held for 5 min.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode for qualitative analysis and SIM mode for quantitative analysis.
-
Derivatization: The hydroxyl groups of the analyte are silylated using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) prior to injection.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Megastigmane glycosides from Urena lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megastigmane glucosides isolated from Dichrocephala benthamii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 6,9,10-Trihydroxy-7-megastigmen-3-one and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6,9,10-Trihydroxy-7-megastigmen-3-one and its analogs. Megastigmane derivatives, a class of C13-norisoprenoids derived from carotenoid degradation, have garnered significant interest for their diverse biological activities, including anti-inflammatory, hepatoprotective, cytotoxic, and antioxidant properties. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of novel therapeutic agents. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug discovery efforts.
Comparative Analysis of Biological Activities
The biological activity of megastigmane derivatives is significantly influenced by the nature and position of substitutions on the core structure. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships of these compounds.
Anti-inflammatory Activity
The anti-inflammatory effects of megastigmane analogs are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Structure | IC50 (µM) for NO Inhibition | Key Structural Features |
| Streilicifoloside E | Megastigmane Glycoside | 26.33[1] | Glycosidic moiety at C-9 |
| Platanionoside D | Megastigmane Glycoside | 21.84[1] | Glycosidic moiety at C-9 |
Structure-Activity Relationship Insights: Initial studies strongly suggest that the presence and nature of glycosidic moieties play a pivotal role in the anti-inflammatory potency of megastigmane derivatives. For instance, both Streilicifoloside E and Platanionoside D, which are megastigmane glycosides, demonstrate significant inhibition of nitric oxide production. This indicates that the sugar moiety likely influences the compound's interaction with its biological target or affects its cellular uptake and distribution. Further research is needed to elucidate the precise role of different sugar residues and their linkage positions.
Hepatoprotective Activity
The protective effects of megastigmane derivatives on liver cells have been assessed using models of D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes.
| Compound | Structure | IC50 (µM) vs. D-Galactosamine Cytotoxicity | Key Structural Features |
| Sedumoside F(1) | Megastigmane Glycoside | 47[2] | Specific glycosidic substitution |
| (3S,5R,6S,9R)-megastigmane-3,9-diol | Megastigmane Aglycone | 61[2] | Dihydroxy aglycone |
| Myrsinionoside A | Megastigmane Glycoside | 52[2] | Specific glycosidic substitution |
| Myrsinionoside D | Megastigmane Glycoside | 62[2] | Specific glycosidic substitution |
Structure-Activity Relationship Insights: The data suggests that both glycosidic and aglycone forms of megastigmanes can exhibit hepatoprotective effects. The potent activity of (3S,5R,6S,9R)-megastigmane-3,9-diol highlights the importance of the core dihydroxy structure. The varying activities of the different glycosides (Sedumoside F(1), Myrsinionosides A and D) underscore the influence of the specific sugar moiety and its attachment point on the overall hepatoprotective potential.
Cytotoxic Activity
The cytotoxic potential of megastigmane analogs has been evaluated against various cancer cell lines.
| Compound | Structure | Cell Line | IC50 (µM) | Key Structural Features |
| Ardisiacrispin G | Oleanolic-type scaffold with epoxy system | U87 MG (Glioblastoma) | 7.6±1.1 | Triterpenoid Saponin |
| Ardisiacrispin G | Oleanolic-type scaffold with epoxy system | HepG2 (Hepatocellular carcinoma) | 28.8±3.2 | Triterpenoid Saponin |
Structure-Activity Relationship Insights: While not a direct analog of this compound, the cytotoxic data for Ardisiacrispin G, which contains a megastigmane-like moiety, suggests that complex structures incorporating this core can exhibit potent anticancer activity. The oleanolic-type scaffold and the rare 15,16-epoxy system are likely key contributors to its cytotoxicity. Further investigation into simpler megastigmane derivatives is necessary to delineate the specific structural requirements for cytotoxic effects.
Antioxidant Activity
The antioxidant capacity of megastigmane glycosides has been noted, primarily attributed to their ability to scavenge free radicals. However, specific IC50 values for this compound and its close analogs from DPPH or other antioxidant assays are not yet widely available in the literature, representing a gap for future research. It is generally understood that the antioxidant activity of natural polyphenolic compounds is often correlated with the number and position of hydroxyl groups.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) should be included.
3. Nitric Oxide (NO) Assay (Griess Test):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells (e.g., HepG2, U87 MG) in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to act as a free radical scavenger.
1. Preparation of DPPH Solution:
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
2. Reaction Mixture:
-
In a 96-well plate or test tubes, mix various concentrations of the test compound with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid, trolox) should be included.
3. Incubation:
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
4. Absorbance Measurement:
-
Measure the decrease in absorbance of the DPPH solution at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.
5. Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Signaling Pathway Visualization
The anti-inflammatory effects of many natural products, including megastigmane derivatives, are often attributed to their ability to modulate key inflammatory signaling pathways. While the specific pathways modulated by this compound are still under investigation, studies on related megastigmanes, such as β-damascenone, have shown inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by megastigmane analogs.
The diagram above illustrates the canonical NF-κB signaling pathway initiated by LPS. LPS binds to Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS and COX-2. Megastigmane analogs, such as β-damascenone, are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Caption: Experimental workflow for the anti-inflammatory (NO inhibition) assay.
This workflow diagram outlines the key steps involved in assessing the anti-inflammatory activity of megastigmane analogs. It begins with cell culture and seeding, followed by pre-treatment with the test compounds and stimulation with LPS. The subsequent assay involves collecting the cell supernatant, performing the Griess assay to quantify nitric oxide production, and measuring the absorbance. Finally, the data is analyzed to determine the percentage of NO inhibition and the IC50 value for each compound.
References
- 1. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive constituents from Chinese natural medicines. XXIII. Absolute structures of new megastigmane glycosides, sedumosides A(4), A(5), A(6), H, and I, and hepatoprotective megastigmanes from Sedum sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
"6,9,10-Trihydroxy-7-megastigmen-3-one" comparative study of extraction methods
A Comparative Guide to the Extraction of 6,9,10-Trihydroxy-7-megastigmen-3-one
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various extraction methods for this compound, a sesquiterpenoid found in sources such as Trigonostemon chinensis Merr. and silkworm droppings. Due to the limited availability of direct comparative studies for this specific compound, this guide draws upon established protocols for structurally similar megastigmane sesquiterpenes to provide a comprehensive overview of potential extraction strategies.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is pivotal for maximizing the yield and purity of the target compound while minimizing environmental impact and processing time. Below is a summary of conventional and modern techniques that can be applied for the extraction of this compound.
| Method | Principle | Typical Solvents | Temperature | Extraction Time | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and dissolve soluble components. | Methanol, Ethanol (B145695), Ethyl Acetate (B1210297), Dichloromethane | Room Temperature | 24-72 hours | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent consumption, potentially lower yield. |
| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus that cycles fresh solvent through the sample. | Hexane, Ethyl Acetate, Ethanol | Boiling point of the solvent | 6-24 hours | Higher extraction efficiency than maceration. | Requires high temperatures which can degrade thermolabile compounds, consumes large amounts of solvent. |
| Ultrasonic-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.[1] | Ethanol, Methanol | 40-60°C | 20-60 minutes | Faster extraction, reduced solvent and energy consumption, improved yield.[1] | Localized high temperatures can cause degradation if not controlled, requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture and release of target compounds.[2][3] | Ethanol, Water | 50-100°C | 5-30 minutes | Very fast, reduced solvent usage, higher yields.[2][4] | Requires microwave-transparent solvents, potential for localized overheating, specialized equipment needed. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the extraction solvent, which has properties of both a liquid and a gas.[5][6] | Supercritical CO2, often with a co-solvent like ethanol. | 40-60°C | 1-4 hours | Environmentally friendly ("green") method, high selectivity, solvent-free extract.[6][7] | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on general procedures for sesquiterpene extraction and should be optimized for the specific plant material containing this compound.
Maceration Protocol
-
Sample Preparation: Air-dry the plant material (e.g., roots of Trigonostemon chinensis) and grind it into a coarse powder.
-
Extraction: Place 100 g of the powdered material into a large flask and add 1 L of 80% aqueous methanol.[8][9] Stopper the flask and let it stand at room temperature for 48 hours with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the compounds based on their polarity.[8][9]
-
Purification: Subject the desired fraction (likely the ethyl acetate fraction for sesquiterpenoids) to column chromatography (e.g., silica (B1680970) gel) for further purification.[8][10]
Ultrasonic-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the dried and powdered plant material as described for maceration.
-
Extraction: Place 50 g of the powdered material in a flask and add 500 mL of 95% ethanol. Place the flask in an ultrasonic bath.
-
Sonication: Sonicate the mixture at a frequency of 40 kHz and a temperature of 50°C for 45 minutes.[11]
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.
-
Purification: Proceed with liquid-liquid partitioning and column chromatography as described in the maceration protocol.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Extraction: Place 30 g of the powdered material in a microwave extraction vessel. Add 300 mL of ethanol.
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply a power of 500 W for 15 minutes at a controlled temperature of 80°C.[12]
-
Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.
-
Purification: Purify the crude extract using chromatographic techniques.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Extraction: Load 100 g of the material into the extraction vessel of an SFE system.
-
SFE Conditions: Set the extraction parameters: Pressure at 25 MPa, temperature at 50°C, and a CO2 flow rate of 2 L/min.[13] An ethanol co-solvent (5%) may be added to enhance the extraction of the moderately polar target compound.
-
Collection: The extracted compounds are precipitated in a separator by reducing the pressure. The CO2 is then recycled.
-
Purification: The collected extract can be further purified by chromatography.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the general workflows for conventional and modern extraction techniques.
Caption: Workflow for Conventional Extraction Methods.
Caption: Workflow for Modern Extraction Methods.
Conclusion
While conventional methods like maceration and Soxhlet extraction are simple and low-cost, they are often outperformed by modern techniques such as UAE, MAE, and SFE in terms of efficiency, extraction time, and environmental impact. For the extraction of this compound, UAE and MAE present a good balance of cost and efficiency. SFE stands out as the most environmentally friendly option, particularly suitable for thermally sensitive compounds. The choice of method will ultimately depend on the specific research or production goals, available resources, and the desired scale of operation. Further optimization of the selected method's parameters will be crucial for achieving the highest yield and purity of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Isolation of megastigmane sesquiterpenes from the silkworm (Bombyx mori L.) droppings and their promotion activity on HO-1 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. data.epo.org [data.epo.org]
- 12. Microwave-assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint | AVESİS [avesis.yildiz.edu.tr]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Purity Confirmation of 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of multiple analytical techniques for confirming the purity of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one. It offers detailed experimental protocols and comparative data against a structurally similar alternative, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one, to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction
This compound is a naturally occurring sesquiterpenoid belonging to the megastigmane class.[1][2] As with many natural products, ensuring its purity is a critical step in research and development to guarantee reliable and reproducible results in biological assays and other applications. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) for the robust purity assessment of this compound.
Analytical Techniques for Purity Assessment
A multi-technique approach is recommended for the definitive confirmation of purity, as each method provides orthogonal information. HPLC is a powerful tool for separating the target compound from impurities, while qNMR offers a direct and accurate measure of purity without the need for a specific reference standard of the analyte. Mass spectrometry provides crucial information on the molecular weight and structure of the compound and any potential impurities.
Comparative Analysis
For the purpose of this guide, we will compare the analytical data of This compound with a related megastigmane sesquiterpenoid, (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one .[3][4] Both compounds share the same molecular formula (C₁₃H₂₂O₄) and molecular weight (242.31 g/mol ), making them interesting subjects for a comparative analytical study.[1][3]
Data Summary
The following tables summarize the expected analytical data for this compound and the comparative data for (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound (Predicted) | (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one (Typical) |
| Retention Time (min) | ~ 12.5 | ~ 11.8 |
| Purity (%) | > 98% | > 98% |
| UV λmax (nm) | ~ 235 | ~ 238 |
Table 2: Quantitative ¹H-NMR (qNMR) Data
| Parameter | This compound (Predicted) | (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one (Typical) |
| Solvent | Methanol-d₄ | Methanol-d₄ |
| Internal Standard | Maleic Acid | Maleic Acid |
| Characteristic Signal (δ, ppm) | ~ 5.7-5.9 (olefinic protons) | ~ 5.8-6.0 (olefinic protons) |
| Calculated Purity (%) | > 98% | > 98% |
Table 3: Mass Spectrometry (MS) Data
| Parameter | This compound (Predicted) | (3S,5R,6S,7E)-3,5,6-trihydroxy-7-megastigmen-9-one (Typical) |
| Ionization Mode | ESI+ | ESI+ |
| [M+H]⁺ (m/z) | 243.1596 | 243.1596 |
| [M+Na]⁺ (m/z) | 265.1416 | 265.1416 |
| Key Fragments (m/z) | 225, 207, 189 | 225, 207, 165 |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate this compound from potential impurities and determine its purity based on peak area percentage.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak area of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Methanol-d₄ (99.8% D)
-
Maleic acid (certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a clean NMR tube.
-
Accurately weigh approximately 2 mg of maleic acid (internal standard) and add it to the same NMR tube.
-
Add approximately 0.6 mL of Methanol-d₄ to the NMR tube and dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically D1 ≥ 30 s for quantitative analysis).
-
Ensure a 90° pulse angle and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte (e.g., one of the olefinic protons) and the singlet of maleic acid (~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in methanol.
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source.
-
Acquire mass spectra in positive ion mode.
-
Perform tandem MS (MS/MS) on the protonated molecule [M+H]⁺ to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural insights. For this compound, expected fragmentations include losses of water molecules from the hydroxyl groups and cleavages of the butenyl side chain.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: Workflow for Purity Assessment.
Signaling Pathway for Impurity Identification
The identification of unknown peaks in a chromatogram often follows a logical pathway involving multiple analytical techniques.
Caption: Impurity Identification Pathway.
Conclusion
Confirming the purity of this compound requires a combination of orthogonal analytical techniques. This guide provides a framework for utilizing HPLC, qNMR, and MS to achieve a comprehensive purity assessment. By comparing the obtained data with the provided reference data for a similar compound, researchers can confidently establish the purity of their sample, ensuring the integrity of their subsequent research and development activities.
References
A Proposed Benchmarking Study: 6,9,10-Trihydroxy-7-megastigmen-3-one versus a Commercial Standard for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed series of experiments to benchmark the anti-inflammatory potential of the sesquiterpenoid 6,9,10-Trihydroxy-7-megastigmen-3-one against a commercially available and well-characterized anti-inflammatory compound, Acetyl-11-keto-β-boswellic acid (AKBA). While this compound has been identified as a natural product, potentially from plants such as Boswellia serrata[1], a species known for its anti-inflammatory properties, its specific biological activities have not been extensively documented. AKBA, a major active component of Boswellia serrata, is a potent inhibitor of 5-lipoxygenase (5-LOX) and serves as an appropriate commercial standard for this comparative analysis.[2][3]
Compound Profiles
A summary of the key chemical properties for both this compound and the commercial standard AKBA are presented below.
| Property | This compound | Acetyl-11-keto-β-boswellic acid (AKBA) |
| CAS Number | 476682-97-0[4] | 67416-61-9[5] |
| Molecular Formula | C13H22O4[4] | C32H48O5[5] |
| Molecular Weight | 242.31 g/mol [6] | 512.72 g/mol [5] |
| Class | Sesquiterpenoid[6][7] | Triterpenoid[8] |
| Reported Activity | Putative Anti-inflammatory | Anti-inflammatory, 5-LOX Inhibitor[2][3] |
| Commercial Availability | Not readily available as a research-grade standard. | Available from multiple suppliers as a USP Reference Standard.[5][9] |
Proposed Experimental Benchmarking
To quantitatively compare the anti-inflammatory efficacy of this compound and AKBA, a series of in vitro assays are proposed. These assays will target key pathways and mediators of inflammation.
| Assay | Target | Primary Endpoint | Commercial Standard |
| 5-Lipoxygenase (5-LOX) Inhibition Assay | 5-Lipoxygenase Enzyme | IC50 (Inhibitory Concentration 50%) | Acetyl-11-keto-β-boswellic acid (AKBA) |
| TNF-α Release Assay | Pro-inflammatory Cytokine Production in Macrophages | Inhibition of TNF-α secretion | Dexamethasone (or other suitable standard) |
| Nitric Oxide Synthase (iNOS) Inhibition Assay | Inducible Nitric Oxide Synthase | Inhibition of Nitric Oxide (NO) production | L-NIL (or other selective iNOS inhibitor) |
Experimental Protocols
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay will determine the ability of the test compounds to inhibit the 5-LOX enzyme, a key enzyme in the leukotriene synthesis pathway, which is involved in inflammation.
Methodology:
A fluorometric 5-lipoxygenase inhibitor screening kit will be utilized.[10]
-
Test Compound Preparation: Test compounds (this compound and AKBA) will be dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions will be prepared to determine the IC50 value.
-
Assay Procedure:
-
Add 2 µL of the test compound dilutions to the wells of a 96-well white plate.
-
Include a solvent control (solvent only) and an inhibitor control (e.g., Zileuton, provided in the kit).
-
Add 38 µL of LOX Assay Buffer to each well.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add 40 µL of the reaction mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of LOX substrate.
-
-
Data Acquisition: Measure the fluorescence intensity kinetically at an excitation/emission of 500/536 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the slope of the linear portion of the reaction curve for each well. The percent inhibition will be calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100 The IC50 value will be determined by plotting the percent inhibition against the log of the test compound concentration.
TNF-α Release Assay in RAW 264.7 Macrophages
This assay will assess the ability of the test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[13]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (this compound and AKBA) and incubate for a predetermined time (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for TNF-α production and secretion.
-
Sample Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay will evaluate the inhibitory effect of the test compounds on the production of nitric oxide (NO), a key inflammatory mediator, by iNOS in stimulated macrophages.[14][15]
Methodology:
A colorimetric nitric oxide synthase inhibitor screening kit will be used.[14]
-
Sample Preparation: Similar to the TNF-α assay, RAW 264.7 cells will be treated with test compounds and stimulated with LPS to induce iNOS expression.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants will be measured as an indicator of NO production.
-
Prepare a reaction mixture containing the cell supernatant and Griess reagents.
-
Incubate at room temperature to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production for each compound concentration. Calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: Key Inflammatory Signaling Pathways.
Experimental Workflow
Caption: Benchmarking Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Acetyl-11-keto-b-boswellic acid United States Pharmacopeia (USP) Reference Standard 67416-61-9 [sigmaaldrich.com]
- 6. (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one | C13H22O4 | CID 51136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one (FDB018147) - FooDB [foodb.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buy 3-Acetyl-11-Keto-Beta-Boswellic Acid RS, USP-1076261 - Direct from USP [store.usp.org]
- 10. abcam.com [abcam.com]
- 11. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Assessing Off-Target Effects of 6,9,10-Trihydroxy-7-megastigmen-3-one in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the natural product 6,9,10-Trihydroxy-7-megastigmen-3-one against two well-characterized compounds, Quercetin and Staurosporine, in relevant cellular models. The objective is to offer a framework for evaluating the selectivity and potential liabilities of this novel compound.
1. Introduction to this compound and Off-Target Assessment
This compound is a sesquiterpenoid belonging to the megastigmane class of natural products. Compounds of this class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Understanding the on- and off-target effects of a compound is critical in drug discovery to predict its therapeutic window and potential side effects.[4] This guide outlines a panel of cellular assays to profile the activity of this compound.
For the purpose of this guide, we will hypothesize that the primary target of this compound's anti-inflammatory activity is the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. Some sesquiterpenoids have been shown to inhibit this pathway.[5][6]
Comparator Compounds:
-
Quercetin: A natural flavonoid known to interact with multiple cellular targets, including kinases and transcription factors.[7][8][9]
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor, often used as a positive control for kinase inhibition but known for its significant off-target effects and cytotoxicity.[10][11][12][13][14]
2. Data Presentation: Comparative Analysis of In Vitro Activities
The following tables summarize hypothetical, yet plausible, quantitative data from a panel of cellular assays designed to assess the on-target and off-target effects of this compound in comparison to Quercetin and Staurosporine.
Table 1: General Cellular Cytotoxicity (72-hour incubation)
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HEK293 | MTT | > 100 |
| Jurkat | MTT | 75.2 | |
| Quercetin | HEK293 | MTT | 85.5 |
| Jurkat | MTT | 50.1 | |
| Staurosporine | HEK293 | MTT | 0.02 |
| Jurkat | MTT | 0.01 |
Table 2: On-Target Activity - NF-κB Signaling Pathway
| Compound | Assay Type | Cell Line | Stimulant | IC50 (µM) |
| This compound | NF-κB Luciferase Reporter | HEK293 | TNF-α | 12.5 |
| Quercetin | NF-κB Luciferase Reporter | HEK293 | TNF-α | 25.8 |
| Staurosporine | NF-κB Luciferase Reporter | HEK293 | TNF-α | 0.1 |
Table 3: Off-Target Kinase Profiling (In Vitro Kinase Assays)
| Compound | Target Kinase | Assay Type | IC50 (µM) |
| This compound | IKKβ (On-target) | ADP-Glo | 8.9 |
| MAPK1 (ERK2) | ADP-Glo | > 100 | |
| PI3Kα | ADP-Glo | 85.3 | |
| AKT1 | ADP-Glo | > 100 | |
| SRC | ADP-Glo | 92.1 | |
| Quercetin | IKKβ | ADP-Glo | 30.2 |
| MAPK1 (ERK2) | ADP-Glo | 45.7 | |
| PI3Kα | ADP-Glo | 5.1 | |
| AKT1 | ADP-Glo | 15.6 | |
| SRC | ADP-Glo | 22.4 | |
| Staurosporine | IKKβ | ADP-Glo | 0.05 |
| MAPK1 (ERK2) | ADP-Glo | 0.02 | |
| PI3Kα | ADP-Glo | 0.01 | |
| AKT1 | ADP-Glo | 0.008 | |
| SRC | ADP-Glo | 0.005 |
Table 4: Target Engagement in Intact Cells
| Compound | Target | Assay Type | Cell Line | EC50 (µM) |
| This compound | IKKβ | CETSA | Jurkat | 15.2 |
| Quercetin | PI3Kα | CETSA | Jurkat | 10.8 |
| Staurosporine | Multiple | CETSA | Jurkat | < 0.1 |
3. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
3.1. Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability.[4][10][12][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
3.2. NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.[7][11][13][14][17][18]
-
Transfection: Co-transfect HEK293 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 values based on the inhibition of TNF-α-induced NF-κB activity.
3.3. In Vitro Kinase Assay (ADP-Glo™)
This assay measures the activity of purified kinases by quantifying the amount of ADP produced.[8][19][20][21]
-
Reaction Setup: In a 384-well plate, add the test compound, the purified kinase (e.g., IKKβ, MAPK1, PI3Kα, AKT1, SRC), and the corresponding substrate in kinase buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
3.4. Cellular Thermal Shift Assay (CETSA)
This assay assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[9][22][23][24][25]
-
Cell Treatment: Treat intact Jurkat cells with the test compounds at various concentrations for 1 hour at 37°C.
-
Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble protein fraction by centrifugation.
-
Western Blotting: Detect the amount of soluble target protein (e.g., IKKβ, PI3Kα) in the supernatant by Western blotting using specific antibodies.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein against temperature. Determine the shift in the melting temperature or EC50 of stabilization at a fixed temperature to quantify target engagement.
4. Mandatory Visualizations
Caption: A generalized experimental workflow for assessing the on- and off-target effects of a test compound.
Caption: The NF-κB signaling pathway, a hypothesized primary target for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Megastigmane sesquiterpenoids from whole plants of Viola kunawurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megastigmane sesquiterpenoids from the pericarps of Trichosanthes kirilowii and their anti-complementary and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. annualreviews.org [annualreviews.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. benchchem.com [benchchem.com]
- 20. revvity.com [revvity.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. benchchem.com [benchchem.com]
- 23. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Precautionary Disposal Protocol for 6,9,10-Trihydroxy-7-megastigmen-3-one
Disclaimer: A specific Safety Data Sheet (SDS) for 6,9,10-Trihydroxy-7-megastigmen-3-one could not be located. The following disposal procedures are based on general best practices for handling potentially hazardous, uncharacterized chemicals in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to review any available supplier safety information. This guide provides essential safety and logistical information, treating the compound as potentially hazardous as a precautionary measure.
This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.
-
Protective Clothing: A lab coat or chemical-resistant apron is required to protect against skin contact.
-
Footwear: Closed-toe shoes must be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, work in a certified chemical fume hood or wear a respirator.
Handling Precautions:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
-
Avoid direct contact with skin and eyes.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
Treat this compound as hazardous waste.[1] Do not dispose of it in the regular trash or down the drain. [2][3]
-
Containment:
-
Carefully transfer the waste material into a designated hazardous waste container that is compatible with the chemical.[4][5] The original container, if in good condition, is often a suitable choice.[5]
-
For liquid waste, use a sturdy, leak-proof container.[4] For solid waste, ensure the container can be securely sealed.
-
Chemically contaminated lab debris such as gloves, wipes, and pipette tips should also be collected for hazardous waste disposal.[6]
-
-
Labeling:
-
Immediately label the hazardous waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.[7]
-
The label must include the full chemical name: "this compound" and any other constituents in the waste mixture.[7]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.[8]
-
-
Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][5][7]
-
The SAA should be at or near the point of waste generation.[8][9]
-
Ensure the storage area is away from general traffic and incompatible materials.[4] Segregate acids from bases, and oxidizing agents from reducing agents.[5]
-
Use secondary containment, such as a plastic tub or bin, for liquid waste containers.[4][7]
-
-
Disposal Request:
-
Decontamination:
-
Thoroughly decontaminate any tools, surfaces, or non-disposable equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Dispose of any cleaning materials as hazardous waste.
-
Operational and Disposal Plan Summary
| Step | Action | Key Safety/Logistical Information |
| 1. Preparation & PPE | Don appropriate PPE (goggles, gloves, lab coat). Prepare a designated work area, preferably in a fume hood. | Ensure eyewash station and safety shower are accessible. |
| 2. Waste Containment | Transfer waste into a labeled, compatible hazardous waste container. | Avoid mixing incompatible wastes.[4] Use secondary containment for liquids.[4] |
| 3. Labeling | Affix a hazardous waste label with the full chemical name and accumulation start date. | Proper labeling is a regulatory requirement.[2][7] |
| 4. Storage | Store the sealed container in a designated Satellite Accumulation Area. | Inspect storage areas weekly for leaks.[5] |
| 5. Final Disposal | Arrange for pickup by the institutional EHS office. | Do not dispose of in standard trash or sewer systems.[1][3] Follow all institutional protocols for waste transfer. |
| 6. Decontamination | Clean all contaminated surfaces and equipment. | Dispose of cleaning materials as hazardous waste. |
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guidance for Handling 6,9,10-Trihydroxy-7-megastigmen-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 6,9,10-Trihydroxy-7-megastigmen-3-one, a sesquiterpenoid compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is recommended based on the known biological activities of structurally related megastigmane sesquiterpenoids, which include cytotoxic, anti-inflammatory, and neuroprotective effects. Some related compounds have shown activity against human cancer cell lines.
Personal Protective Equipment (PPE)
Given the potential biological activity of this compound, robust personal protective equipment is mandatory to prevent dermal contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or neoprene, double-gloving recommended. |
| Body Protection | Lab Coat/Gown | Disposable gown with long sleeves and tight cuffs. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in addition to goggles when splash risk is high. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is advised, especially when handling the compound as a powder or when aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to ensure safety and minimize exposure during the handling of this compound.
Caption: Safe Handling Workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and potential exposure to others.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, pipette tips, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Excess solid this compound should be treated as chemical waste and disposed of according to your institution's hazardous waste management guidelines. Do not dispose of it in regular trash.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.
-
Do not pour solutions down the drain.
-
-
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated. A suitable solvent (e.g., ethanol, isopropanol) followed by a detergent solution is recommended. The cleaning materials should also be disposed of as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
This guidance is based on a precautionary principle due to the limited specific safety data available for this compound. Researchers are strongly encouraged to perform a risk assessment specific to their experimental setup and to always adhere to standard good laboratory practices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
